molecular formula C8H10NaO3 B3264719 Poly(isobutylene-CO-maleic acid) sodiu& CAS No. 39612-00-5

Poly(isobutylene-CO-maleic acid) sodiu&

Cat. No.: B3264719
CAS No.: 39612-00-5
M. Wt: 177.15 g/mol
InChI Key: LDKQVAMSCJAEHO-UHFFFAOYSA-N
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Description

Contextualization within Polymer Science and Engineering

In the realm of polymer science, Poly(isobutylene-CO-maleic acid) sodium is classified as an amphiphilic polyelectrolyte. Its structure consists of a hydrophobic polyisobutylene (B167198) (PIB) backbone, which imparts water-repelling characteristics and oil solubility, and hydrophilic sodium carboxylate groups originating from the maleic acid monomer. minglanchem.clchemicalbook.com This alternating arrangement of hydrophobic and ionic hydrophilic groups dictates its behavior in solution, leading to surface-active properties.

The maleic anhydride (B1165640) copolymers, as a class, are recognized for their versatility. mdpi.com They can be modified to adjust the balance between hydrophilicity and hydrophobicity, making them suitable for a wide range of applications. mdpi.com Poly(isobutylene-CO-maleic acid) sodium is a prime example, serving as a dispersant, compatibilizer, and stabilizer in various formulations. minglanchem.clalfa-chemistry.com Its ability to modify surfaces and interfaces is a key aspect of its utility in polymer engineering, where it can be used to alter the properties of other polymers or act as a functional component in complex systems. minglanchem.cl

Historical Development and Academic Significance

The historical roots of this copolymer can be traced back to the development of polyisobutylenes (PIB) by BASF in 1931. mdpi.com The subsequent functionalization of PIB with maleic anhydride created the pivotal intermediate, Poly(isobutylene-co-maleic anhydride) or PIBSA. chemicalbook.comgoogle.com This intermediate is crucial in the production of various additives, particularly for lubricants. google.comacs.org The conversion of PIBMA to its sodium salt form expanded its academic and industrial relevance.

The academic significance of Poly(isobutylene-CO-maleic acid) sodium lies in its function as a model polymer for studying the complex behavior of polyelectrolytes. Researchers have investigated its dissociation behavior, the activity of its sodium counter-ions, and its electrical conductivity in aqueous solutions to understand fundamental polymer physics. acs.orgacs.org Furthermore, its practical applications as a dispersing agent for inorganic particles, a binder in ceramic processing, and a component in coatings have been subjects of extensive research. minglanchem.clnih.govsigmaaldrich.com The study of its precursor, PIBMA, has also been significant, particularly in the development of amphiphilic polymers and surface-active agents through reactions with various molecules. alfa-chemistry.com

Overview of Research Trajectories

Academic research concerning Poly(isobutylene-CO-maleic acid) sodium and its anhydride precursor follows several distinct trajectories:

Synthesis and Characterization: A primary research focus is the synthesis of the Poly(isobutylene-alt-maleic anhydride) precursor. Studies investigate thermal and catalytic methods to control the copolymerization process and the subsequent functionalization. google.comacs.org Characterization involves determining properties such as molecular weight, density, and solubility, which are crucial for predicting the behavior of the final sodium salt.

Solution Properties and Rheology: A significant portion of academic work is dedicated to understanding the behavior of this polyelectrolyte in aqueous solutions. This includes studies on its potentiometric titration, viscosity, and interaction with ions. acs.orgacs.org Research has also explored its effect on the rheological properties of suspensions and pastes, demonstrating its potential as a superplasticizer for materials like natural hydraulic lime. nih.gov

Materials Science Applications: Investigations into its use as a functional material are widespread. It has been explored as a binder for ceramic powders and as a dispersing agent. sigmaaldrich.com More recent research has examined its potential as a water-soluble binder for anodes in lithium-ion batteries, where it can reduce interfacial resistance and improve cell performance. researchgate.net

Functional Polymer Conjugates: The reactive nature of the maleic anhydride precursor allows for conjugation with other molecules. Research has shown that maleic anhydride copolymers can be functionalized with bioactive molecules, highlighting a trajectory towards creating advanced functional materials. mdpi.com The sodium salt itself has been studied for its use as a superabsorbent fiber. guidechem.comchemicalbook.com

Data Tables

Table 1: Physicochemical Properties of Poly(isobutylene-co-maleic anhydride) (Precursor)

PropertyValueSource(s)
CAS Number 26426-80-2 alfa-chemistry.com
Molecular Formula (C₄H₂O₃ · C₄H₈)ₓ alfa-chemistry.com
Average Molecular Weight (Mw) ~6,000 g/mol alfa-chemistry.com
Density 1.3 g/mL at 25 °C chemicalbook.com
Solubility Insoluble in water and polar solvents; Soluble in aqueous base. alfa-chemistry.com
Transition Temperature (Tg) 141 °C (onset)

Table 2: Selected Research Findings on Poly(isobutylene-CO-maleic acid) and its Precursor

Research AreaKey FindingApplication/SignificanceSource(s)
Materials Rheology The isobutylene (B52900)–maleic anhydride copolymer significantly reduces the yield stress and plastic viscosity of natural hydraulic lime (NHL) pastes.Acts as a promising superplasticizer for NHL, improving fluidity for use in historical building restoration. nih.gov
Amphiphilic Polymers Poly(isobutylene-alt-maleic anhydride) can be reacted with dodecylamine (B51217) to prepare an amphiphilic polymer.The resulting polymer functions as a dispersing and surface-active agent. alfa-chemistry.com
Energy Storage A water-soluble polymer electrolyte synthesized from the precursor can be used as a binder for graphite (B72142) anodes in lithium-ion batteries.The ion-conductive polymer binder reduces the interfacial resistance of the negative electrode, improving cell performance. researchgate.net
Functional Materials The sodium salt form is described as a superabsorbent fiber.The amount of aqueous fluid absorbed is noted to decrease as the salt content of the fluid increases. guidechem.comchemicalbook.com
Polymer Physics Studies on the sodium salt in aqueous solution have detailed the sodium ion activity and electrical conductivity.Provides fundamental understanding of the dissociation behavior of alternating copolymers and polyelectrolytes. acs.org

Properties

InChI

InChI=1S/C4H2O3.C4H8.Na/c5-3-1-2-4(6)7-3;1-4(2)3;/h1-2H;1H2,2-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKQVAMSCJAEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C.C1=CC(=O)OC1=O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39612-00-5
Record name 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt
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Record name 2,5-Furandione, polymer with 2-methyl-1-propene, sodium salt
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Synthetic Methodologies and Polymerization Mechanisms of Poly Isobutylene Co Maleic Acid Sodium

Monomer Chemistry and Preparation for Isobutylene (B52900) and Maleic Anhydride (B1165640)/Acid

The quality and purity of the initial monomers, isobutylene and maleic anhydride, are paramount for producing a polymer with desired characteristics and high molecular weight. pitt.edu

Isobutylene (2-methylpropene) is a valuable four-carbon branched alkene produced on a large industrial scale. wikipedia.org Several methods are employed for its synthesis. A primary route involves the dehydration of tertiary butyl alcohol (TBA). pitt.eduwikipedia.org Another significant method is the catalytic dehydrogenation of isobutane. wikipedia.org Furthermore, high-purity isobutylene can be generated from the decomposition or "back-cracking" of methyl tert-butyl ether (MTBE) at elevated temperatures. pitt.eduwikipedia.org In this process, a C4 stream containing dilute isobutylene is first reacted with methanol (B129727) to form MTBE, which is easier to separate from other butenes. The purified MTBE is then catalytically decomposed to yield high-purity isobutylene and methanol. pitt.edu

Purification of isobutylene is critical to remove contaminants like other C4 isomers (butene-1, butene-2), propene, and oxygenated compounds that can interfere with polymerization. pitt.edu High-purity isobutylene (>99%) is typically achieved through processes such as azeotropic distillation to remove water and extraction processes based on sulfuric acid. pitt.edu A patented method describes using methanol as both an absorbent to remove lighter components and as a reactant to form MTBE, which is then cracked to achieve an isobutylene purity of over 99.9%. google.com

Table 1: Properties of Isobutylene Monomer

PropertyValue
Chemical Formula C₄H₈
Molar Mass 56.106 g/mol
Appearance Colorless gas
Density 0.5879 g/cm³ (liquid)
Boiling Point -6.9 °C
Melting Point -140.3 °C

Data sourced from wikipedia.org

Maleic anhydride (furan-2,5-dione) is the acid anhydride of maleic acid. wikipedia.org It is a colorless or white solid produced on a massive scale for polymer applications. wikipedia.org The dominant industrial synthesis method is the vapor-phase oxidation of n-butane using a V₂O₅-P₂O₅ catalyst. wikipedia.orgdouwin-chem.com This process is favored due to the low cost of n-butane and reduced environmental impact compared to the older method of oxidizing benzene, which is now used in only a few smaller plants. wikipedia.orgdouwin-chem.com Maleic anhydride can also be obtained as a by-product during the production of phthalic anhydride from o-xylene. douwin-chem.com

Purification of the crude maleic anhydride is essential to remove by-products. The reaction gas is typically passed through a washing tower, and the resulting liquid, containing maleic anhydride and impurities, undergoes concentration, purification, and heating for dehydration to yield the final product. douwin-chem.com Recrystallization from solvents like chloroform (B151607) is also a common laboratory purification technique. ajchem-a.com Maleic acid itself is typically not the starting monomer for this copolymerization but is readily produced by the hydrolysis of maleic anhydride. wikipedia.org

Table 2: Properties of Maleic Anhydride Monomer

PropertyValue
Chemical Formula C₄H₂O₃
Molar Mass 98.057 g/mol
Appearance White crystals or needles
Density 1.48 g/cm³
Boiling Point 202 °C
Melting Point 52.8 °C

Data sourced from wikipedia.org

Radical Copolymerization Kinetics and Mechanisms for Poly(isobutylene-co-maleic anhydride)

The copolymerization of isobutylene, an electron-donor monomer, with maleic anhydride, an electron-acceptor monomer, proceeds via a free-radical mechanism. mdpi.com This reaction is a classic example of sequence-controlled polymerization, leading to the formation of a highly alternating copolymer, where the monomer units are arranged in a regular 1:1 sequence along the polymer chain. semanticscholar.orgresearchgate.net

The free-radical copolymerization of isobutylene and maleic anhydride requires a chemical initiator to generate the initial radicals that start the polymerization chain reaction. Common thermal initiators used for this and similar systems include azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). ajchem-a.comlew.rocmu.edu The choice and concentration of the initiator can significantly influence the polymerization rate and the molecular weight of the resulting copolymer.

The concentration of the initiator is inversely related to the molecular weight of the polymer; a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight. This relationship is demonstrated in a patented method for the polar copolymerization of isobutylene and maleic anhydride, where increasing the amount of initiator resulted in a decrease in the copolymer's number average molecular weight. google.com

Table 3: Effect of Initiator Mass on Copolymer Molecular Weight

Initiator MassCopolymer MassNumber Average Molecular Weight
3.1 g302 g50,000
15.4 g307 g41,000
31 g304 g30,000

Data adapted from google.com. The experiment involved the reaction of isobutylene with a maleic anhydride solution containing the initiator.

Solvent: The choice of solvent can influence monomer reactivity ratios and the resulting copolymer's intrinsic viscosity. For the copolymerization of maleic anhydride with acrylonitrile, it was found that using dioxane or acetonitrile (B52724) as a solvent was preferable for obtaining copolymers with a higher molar mass. lew.ro

Temperature: Temperature affects the rate of initiator decomposition and the propagation rate of the polymer chains. Industrial polymerization of isobutylene is often conducted at very low temperatures (173 K to 273 K) to manage the highly exothermic reaction and control the polymer's molecular mass. taylorfrancis.com A patented method for producing polyisobutylene (B167198) maleic anhydride specifies reaction temperatures in the range of 180°C to 240°C. google.com

Monomer Ratio: Due to the strong alternating tendency of isobutylene and maleic anhydride, the copolymer composition is often close to a 1:1 molar ratio, regardless of the initial monomer feed ratio. semanticscholar.org This is a characteristic feature of systems involving monomers with significantly different electronic properties.

Chain transfer and termination are two critical events that stop the growth of an individual polymer chain. Termination typically occurs when two growing radical chains react with each other through combination or disproportionation.

Post-Polymerization Modification to Poly(isobutylene-CO-maleic acid) sodium

The final steps in the synthesis involve chemical modification of the poly(isobutylene-co-maleic anhydride) precursor. These steps convert the hydrophobic anhydride polymer into a water-soluble sodium salt.

The first post-polymerization step is the hydrolysis of the anhydride rings along the polymer backbone. This ring-opening reaction converts the anhydride functional groups into two adjacent carboxylic acid groups. The reaction transforms the poly(isobutylene-co-maleic anhydride) into poly(isobutylene-co-maleic acid).

This hydrolysis can be achieved through several methods. One common procedure involves heating the polymer in water, often at elevated temperatures (e.g., 65°–80° C) for a period ranging from 30 to 90 minutes. Another approach is to disperse the polymer in a dilute aqueous solution of a base, such as sodium hydroxide (B78521). researchgate.net The reaction with a base facilitates the ring-opening process. In some syntheses, the anhydride is reacted with an excess of a base like lithium hydroxide (LiOH) to directly yield a water-soluble carboxylate salt. researchgate.net

Following hydrolysis, the resulting poly(isobutylene-co-maleic acid) is neutralized with a suitable sodium-containing base to form the target compound, Poly(isobutylene-CO-maleic acid) sodium. This step converts the carboxylic acid groups (-COOH) into sodium carboxylate groups (-COONa).

The most common base used for this neutralization is sodium hydroxide (NaOH). The polyacid is typically dissolved or dispersed in an aqueous medium, and a stoichiometric amount of sodium hydroxide solution is added while monitoring the pH. Titration with a standard NaOH solution can be used to ensure complete neutralization. google.com The final product is the sodium salt of the copolymer, which is generally soluble in aqueous solutions. researchgate.net

Molecular Structure, Architecture, and Conformational Analysis Methodologies for Poly Isobutylene Co Maleic Acid Sodium

Methodologies for Molecular Weight and Polydispersity Determination

The performance and properties of polymers are intrinsically linked to their molecular weight and the breadth of its distribution. For poly(isobutylene-co-maleic acid), sodium salt, several techniques are utilized to obtain accurate measurements of these critical parameters.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. mtoz-biolabs.com The fundamental principle of GPC is the separation of molecules based on their size in solution. mtoz-biolabs.com The polymer sample, dissolved in a suitable solvent, is passed through a column packed with porous gel beads. mtoz-biolabs.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. mtoz-biolabs.com

The selection of the column is critical and depends on the expected molecular weight range of the polymer. For instance, columns like the Waters Styragel HR series are designed for high resolution in the low-to-mid molecular weight range, making them suitable for analyzing oligomers and polymer additives. warwick.ac.ukresearchgate.net Conversely, for ultra-high molecular weight polymers that are susceptible to shearing, Styragel HMW columns are employed. researchgate.net The choice of solvent and temperature is also crucial to ensure the polymer remains dissolved and to avoid interactions with the column packing material that could affect elution times. mtoz-biolabs.com

A calibration curve is constructed using well-characterized polymer standards with known molecular weights, such as polystyrene or pullulan polysaccharides. mtoz-biolabs.comlcms.cz This curve relates the elution volume to the molecular weight, allowing for the determination of the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the sample. chromatographyonline.com A PDI value of 1 indicates a monodisperse sample, where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. chromatographyonline.com

Table 1: GPC/SEC Parameters for Polymer Analysis

ParameterDescriptionRelevance to Poly(isobutylene-co-maleic acid) sodium
Mobile Phase The solvent used to dissolve the polymer and carry it through the column.Must be a good solvent for the copolymer to ensure accurate size-based separation. For the sodium salt form, aqueous buffers are often necessary.
Stationary Phase The porous gel packing material within the column.The pore size of the gel determines the molecular weight range that can be effectively separated.
Detector Measures the concentration of the polymer as it elutes from the column. Common detectors include refractive index (RI) and ultraviolet (UV) detectors. mtoz-biolabs.comThe choice of detector depends on the copolymer's properties. An RI detector is often used as it is sensitive to most polymers.
Calibration Standards Polymers of known molecular weight used to create a calibration curve.Polystyrene or other well-characterized standards are used to correlate elution time with molecular weight. mtoz-biolabs.com

While GPC/SEC provides relative molecular weights based on calibration, light scattering techniques can determine the absolute molecular weight of a polymer without the need for column calibration. lcms.czwyatt.com When coupled with a separation technique like GPC/SEC, methods such as Multi-Angle Light Scattering (MALS) provide a powerful tool for polymer characterization.

Static light scattering measures the intensity of light scattered by polymer molecules in solution. According to the Rayleigh theory, the intensity of scattered light is proportional to the polymer's molecular weight and concentration. uci.edu For larger polymers, the scattering intensity becomes dependent on the angle of observation. uci.edu

MALS detectors measure the scattered light at various angles simultaneously. uci.edu This allows for the extrapolation of the data to a zero-degree angle, where the scattering intensity is directly proportional to the weight-average molecular weight (Mw), and also enables the determination of the root mean square (rms) radius of the polymer. wyatt.com This is particularly advantageous for copolymers and branched polymers, for which suitable calibration standards may not be available. wyatt.com Different types of light scattering detectors include Right-Angle Light Scattering (RALS), Low-Angle Light Scattering (LALS), and Multi-Angle Light Scattering (MALS), each with its own advantages and limitations regarding sensitivity and applicability to different molecule sizes. chromatographyonline.comuci.edu

Table 2: Comparison of Light Scattering Detectors

Detector TypePrincipleAdvantagesLimitations
RALS (Right-Angle Light Scattering) Measures scattered light at a 90° angle. uci.eduHigh sensitivity for isotropically scattering molecules. uci.eduInaccurate for anisotropic scatterers (larger molecules). chromatographyonline.comuci.edu
LALS (Low-Angle Light Scattering) Measures scattered light at a low angle (e.g., 7°). uci.eduCan measure molecular weight for all molecules. uci.eduLower signal-to-noise ratio. uci.edu
MALS (Multi-Angle Light Scattering) Measures scattered light at multiple angles. uci.eduProvides absolute molecular weight and size (rms radius) without column calibration. wyatt.comMore complex instrumentation and data analysis.

Spectroscopic Techniques for Copolymer Composition and Sequence Distribution Analysis

Spectroscopic methods are indispensable for probing the chemical structure of poly(isobutylene-co-maleic acid), sodium salt, providing detailed information about the arrangement of the isobutylene (B52900) and maleic acid monomer units and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of polymers in solution. researchgate.net By analyzing the chemical shifts and integrals of the peaks in an NMR spectrum, one can determine the relative amounts of the different monomers in the copolymer, providing a quantitative measure of its composition. researchgate.net

For poly(isobutylene-co-maleic acid), sodium salt, ¹H NMR and ¹³C NMR are commonly employed. The ¹H NMR spectrum would show characteristic signals for the protons of the isobutylene units (e.g., -CH₂- and -C(CH₃)₂-) and the maleic acid units (e.g., -CH-CH-). The integration of these signals allows for the calculation of the molar ratio of the two monomers. Furthermore, the fine structure of the NMR signals can provide insights into the sequence distribution of the monomers along the polymer chain (e.g., alternating, random, or blocky). researchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to further resolve complex spectra and confirm structural assignments.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. upi.edu The resulting FTIR spectrum is a unique "fingerprint" of the material.

In the analysis of poly(isobutylene-co-maleic acid), sodium salt, FTIR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the precursor, poly(isobutylene-alt-maleic anhydride), would show strong characteristic peaks for the anhydride (B1165640) carbonyl groups. nih.gov Upon hydrolysis and neutralization to form the sodium salt, these anhydride peaks would be replaced by strong and broad absorption bands corresponding to the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations. libretexts.org The presence of C-H stretching and bending vibrations from the isobutylene backbone would also be evident. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Poly(isobutylene-co-maleic acid) sodium

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylate (COO⁻)Asymmetric Stretch1550-1610
Carboxylate (COO⁻)Symmetric Stretch1400-1450
C-H (from isobutylene)Stretching2850-2960
C-H (from isobutylene)Bending1365-1465

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides valuable information about the chemical structure and composition of polymers. researchgate.net It is based on the inelastic scattering of monochromatic light, usually from a laser source. researchgate.net The resulting Raman spectrum provides information about the vibrational modes of the molecule.

For poly(isobutylene-co-maleic acid), sodium salt, Raman spectroscopy can be used to probe the polymer backbone and the functional groups. The C-C stretching and deformation modes of the polyisobutylene (B167198) backbone give rise to characteristic Raman bands. researchgate.net The technique is also sensitive to the symmetry of the molecules, which can be useful in studying the conformational order of the polymer chains. researchgate.net For the maleic acid component, characteristic peaks for the carboxylate groups would also be observable. chemicalbook.com Raman spectroscopy can be particularly useful for analyzing aqueous solutions of the polymer, as water is a weak Raman scatterer.

Techniques for Assessing Chain Architecture and Branching

The physical and chemical properties of poly(isobutylene-co-maleic acid) sodium are intrinsically linked to its molecular architecture, particularly the degree of branching. Assessing this architecture requires specialized analytical techniques that can probe the polymer's size, shape, and heterogeneity in solution.

Viscometry is a classical yet powerful technique for providing insights into the molecular conformation and branching of polymers in dilute solutions. researchgate.net The fundamental principle is that branched polymers, being more compact than their linear counterparts of the same molar mass, exhibit lower intrinsic viscosities. kinampark.com

The intrinsic viscosity [η] of a polymer is a measure of its contribution to the viscosity of a solution and is determined by extrapolating the reduced viscosity to zero concentration. The relationship between intrinsic viscosity and molar mass (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K * M^a

Here, 'K' and 'a' are constants that depend on the specific polymer-solvent-temperature system. The exponent 'a', known as the Mark-Houwink exponent, is particularly informative. Its value reflects the polymer's conformation: for a rigid rod, a ≈ 1.8; for a random coil in a good solvent, a ≈ 0.5–0.8; and for a compact sphere, a ≈ 0. chromatographyonline.com For branched polymers, the 'a' value is typically lower than for a linear analogue. chromatographyonline.com

A key parameter derived from viscometry to quantify branching is the branching ratio, g'. It is defined as the ratio of the intrinsic viscosity of the branched polymer to that of a linear polymer with the same molar mass. chromatographyonline.com

g' = [η]branched / [η]linear

A value of g' less than 1 indicates the presence of branching, with lower values signifying a higher degree of branching. wyatt.com To determine g', it is necessary to couple viscometry with a technique that provides absolute molar mass, such as multi-angle light scattering (MALS). chromatographyonline.com

Table 1: Illustrative Viscometric Data for Linear vs. Branched Copolymers

SampleMolar Mass (M) ( g/mol )Mark-Houwink Exponent (a)Intrinsic Viscosity [η] (dL/g)Branching Ratio (g')Deduced Architecture
Linear Reference100,0000.700.851.00Linear Coil
Sample A100,0000.550.650.76Lightly Branched
Sample B100,0000.450.500.59Highly Branched

Structural heterogeneity in copolymers like poly(isobutylene-co-maleic acid) can manifest as variations in molar mass distribution (MMD) and chemical composition distribution (CCD). Advanced chromatographic techniques are essential for resolving and quantifying this complexity.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone method for polymer characterization. nih.gov SEC separates molecules based on their hydrodynamic volume in solution; larger molecules elute earlier than smaller ones. nih.gov While conventional SEC with a single concentration detector can provide an MMD, it is often insufficient for complex copolymers where hydrodynamic volume does not correlate perfectly with molar mass, especially in the presence of branching or compositional differences. nih.gov

To overcome these limitations, SEC is coupled with advanced detectors, most notably Multi-Angle Light Scattering (MALS) and a differential refractive index (dRI) detector. chromatographyonline.com

SEC-MALS: This combination allows for the absolute determination of the molar mass and the radius of gyration (Rg) for each fraction eluting from the column, independent of its elution volume or the use of calibration standards. chromatographyonline.comwyatt.com This is crucial for accurately characterizing branched polymers, which elute differently than linear polymers of the same mass. wyatt.com

Dual Concentration Detection: For copolymers, using a second concentration detector, such as an ultraviolet (UV) detector, in addition to the dRI detector can elucidate the chemical composition distribution. nih.gov If one comonomer (e.g., maleic acid) has a different UV response than the other (isobutylene), the ratio of the detector signals can be used to calculate the compositional variation across the molar mass distribution. nih.gov This approach is powerful for understanding how synthesis conditions affect the incorporation of comonomers into polymer chains of different lengths. nih.gov

Table 2: Representative Data from SEC-MALS-UV Analysis for Copolymer Heterogeneity

Elution Volume (mL)Molar Mass (Mw) ( g/mol )Radius of Gyration (Rg) (nm)dRI Signal (a.u.)UV Signal (a.u.)Inferred Maleic Acid Content (%)
15250,00025.20.080.1252
17150,00018.50.150.2250
1980,00012.10.100.1448
2140,0007.90.050.0749

Conformational and Configurational Analysis Methodologies in Solution and Solid State

Understanding the polymer's three-dimensional structure, both as individual chains in solution and as an aggregated material in the solid state, is critical for predicting its behavior in various applications.

Small-Angle Scattering (SAS) techniques, including SAXS and SANS, are indispensable for analyzing the structure of macromolecules at the nanoscale (1-100 nm) in solution. researchgate.net These methods measure the intensity of elastically scattered X-rays or neutrons as a function of the scattering angle. The resulting scattering pattern provides information about the size, shape, and arrangement of the polymer chains.

For poly(isobutylene-co-maleic acid) sodium in an aqueous solution, SAXS and SANS can reveal:

Supramolecular Assembly: These techniques are highly sensitive to inter-particle interactions and aggregation. Studies on related maleic acid copolymers have shown that they can self-organize into distinct structures depending on factors like polymer concentration and the ionic strength of the solution. researchgate.net

Internal Structure: SANS, in particular, offers the unique advantage of contrast variation. By using deuterated solvents (e.g., D₂O), specific parts of a polymer-lipid or polymer-protein complex can be made "invisible" to neutrons, allowing for the detailed structural investigation of specific components within a larger assembly. researchgate.net

Research on diisobutylene maleic acid (DIBMA), a structurally similar copolymer, using SAXS/SANS has demonstrated that the polymer itself organizes into structures of various sizes, and these structures are crucial for its function in applications like forming lipid nanodiscs. researchgate.net

Table 3: Structural Parameters Obtainable from SAXS/SANS Analysis

ParameterDescriptionInformation Gained
Radius of Gyration (Rg)The root-mean-square distance of the object's parts from its center of mass.Provides a measure of the overall size of the polymer coil or aggregate.
Forward Scattering (I(0))The scattered intensity extrapolated to a zero-degree angle.Proportional to the square of the molar mass and concentration.
Kratky PlotA plot of q²I(q) vs. q used to assess chain flexibility.Distinguishes between compact, folded structures and flexible, random coils.
Pair-Distance Distribution Function (p(r))The distribution of distances between all pairs of atoms within the particle.Gives information on the maximum dimension (Dmax) and shape of the particle.

Microscopy techniques are used to directly visualize the morphology of the polymer in the solid state, providing tangible evidence of its surface topography and internal structure after being deposited onto a substrate.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can image surfaces at the nanometer scale. nih.gov A sharp tip on a cantilever scans the sample surface, and the deflection of the cantilever is used to create a three-dimensional topographical map. nih.gov For poly(isobutylene-co-maleic acid) sodium, AFM can reveal the morphology of thin films, the shape and size of individual polymer globules or aggregates, and surface roughness. nih.govworktribe.com A key advantage of AFM is its ability to operate in different environments, including air or liquid, with minimal sample preparation. nih.gov

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample forms an image that reveals the internal structure. TEM offers extremely high resolution, capable of visualizing the shape and size of nanoscale polymer assemblies or domains within a larger matrix. Sample preparation for TEM is more involved, often requiring staining with heavy elements to enhance contrast.

Table 4: Comparison of Microscopic Techniques for Solid-State Analysis

TechniquePrincipleInformation ProvidedResolutionSample Preparation
AFM Scans surface with a physical probe. nih.gov3D surface topography, roughness, phase imaging, single-molecule visualization. worktribe.comHigh (nanometer scale). nih.govMinimal; can be done in air or liquid. nih.gov
SEM Scans surface with an electron beam.Surface morphology, texture, particle size and shape distribution.Good (nanometer to micrometer).Sample must be conductive (often requires coating).
TEM Transmits electrons through a thin sample.Internal structure, morphology of nano-aggregates, crystallinity.Very High (sub-nanometer).Requires very thin sections, potential for staining.

Solution Behavior and Polyelectrolyte Dynamics of Poly Isobutylene Co Maleic Acid Sodium

Theoretical Frameworks of Polyelectrolyte Behavior in Aqueous Solutions

The behavior of polyelectrolytes like Poly(isobutylene-co-maleic acid) sodium in solution is described by a set of specialized theoretical frameworks that account for the interplay of electrostatic forces, polymer chain connectivity, and thermal motion. aip.org Unlike neutral polymers, whose solution properties are primarily dictated by solvent quality and temperature, polyelectrolytes are profoundly influenced by the long-range nature of Coulombic interactions. nih.gov

Theoretical approaches to understanding these systems can be broadly categorized into scaling theories, field-theory-based analytical theories, and liquid-state theories. nih.govacs.org

Scaling Theories: These theories provide a simplified but powerful way to predict how properties like the polymer size (radius of gyration, Rg) and solution viscosity depend on parameters such as polymer concentration, degree of polymerization (N), and salt concentration (cs). rsc.org A key concept is the electrostatic persistence length, which describes the stiffness induced in the flexible polymer chain by the repulsion between charged groups along its backbone. In salt-free or low-salt regimes, this repulsion causes the chain to adopt a more extended, rod-like conformation compared to a neutral polymer coil. nih.gov

Analytical and Field Theories: These more sophisticated models, such as those based on the Edwards Hamiltonian, attempt to calculate the free energy of the system by considering the polymer's conformational fluctuations, electrostatic correlations, and the translational entropy of all ionic species. aip.org They provide a more detailed picture of the phase behavior and can predict phenomena like liquid-liquid phase separation, which is influenced by factors such as ion valency and hydrophobic interactions between the polymer backbone and the solvent. aip.org

Charge Regularization: A critical aspect of any quantitative theory is the concept of "charge regularization." The actual, or effective, charge on a polyelectrolyte chain is often significantly lower than its nominal chemical charge due to phenomena like counter-ion condensation. acs.org This effective charge is not constant but varies with experimental conditions such as pH, salt concentration, and polymer concentration. acs.org Therefore, any robust theoretical model must self-consistently account for this variation to accurately predict experimental results. acs.org

The unique alternating structure of Poly(isobutylene-co-maleic acid) sodium, with its hydrophobic isobutylene (B52900) groups and hydrophilic, ionizable maleic acid groups, adds another layer of complexity, influencing its conformation and aggregation behavior in solution.

Methodologies for Investigating Solution Viscosity and Rheological Properties

Rheology is the study of the flow of matter, and for polymer solutions, it provides critical insights into the size, shape, and interactions of polymer chains. nsf.gov The viscosity of a polyelectrolyte solution is particularly sensitive to changes in polymer conformation.

Two primary techniques are employed to measure the viscosity and rheological properties of polyelectrolyte solutions: capillary viscometry and rotational rheometry. polyelectrolyte.science

Capillary Viscometry: This is a classical method used to determine the viscosity of dilute polymer solutions. polyelectrolyte.sciencepsl-rheotek.com The technique involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the force of gravity. polyelectrolyte.science The flow time is related to the kinematic viscosity through the Poiseuille equation. nih.gov By measuring the viscosity at several low concentrations and extrapolating to zero concentration, one can determine the intrinsic viscosity, a measure of the individual polymer coil's contribution to the solution viscosity and its hydrodynamic volume. researchgate.net Automated systems can perform these measurements with high precision and repeatability. psl-rheotek.comnih.gov

Rotational Rheometry: Rotational rheometers are more versatile instruments that can study a wider range of concentrations and flow conditions, including both steady and oscillatory shear. nsf.govamericanlaboratory.com A sample is placed between two geometries (e.g., cone and plate, or parallel plates), and one geometry is rotated or oscillated while the resulting torque and displacement are measured. polyelectrolyte.science This allows for the determination of shear viscosity as a function of shear rate. For polyelectrolytes, this is crucial as their viscosity can be highly dependent on the rate of shear. Furthermore, oscillatory measurements yield information on the viscoelastic properties of the solution, such as the storage (elastic) modulus (G') and loss (viscous) modulus (G''), which characterize the material's ability to store and dissipate energy, respectively. nsf.gov

The flow behavior of Poly(isobutylene-co-maleic acid) sodium solutions is strongly dependent on polymer concentration and the ionic strength of the solvent.

Effect of Concentration: In salt-free water or at very low ionic strength, the reduced viscosity of a polyelectrolyte solution typically shows a sharp increase at low concentrations upon further dilution. This "polyelectrolyte effect" is attributed to the expansion of the polymer coils due to increased electrostatic repulsion as the chains move farther apart, reducing the screening effect of neighboring chains' counter-ions. As concentration increases into the semi-dilute regime, the polymer coils begin to overlap, leading to a significant increase in viscosity due to chain entanglement. nsf.gov

Effect of Ionic Strength: Adding a low molecular weight salt (like sodium chloride) has a dramatic effect on the viscosity. The added salt ions shield the electrostatic repulsions between the charged groups on the polymer chain. researchgate.net This allows the chain to relax from its extended conformation into a more compact, coiled state, which occupies a smaller hydrodynamic volume and thus leads to a significant decrease in the solution's viscosity. researchgate.netresearchgate.net The alternating hydrophobic (isobutylene) and charged (maleate) groups in the copolymer can lead to complex solution behavior, where viscosity is a function of the balance between electrostatic repulsion and potential hydrophobic associations. researchgate.net

The following table summarizes research findings on the viscosity behavior of an alternating copolymer of maleic acid, which is structurally similar to the polymer .

CopolymerConditionObservationReference
Poly(isobutylene-alt-sodium maleate)Increasing Polymer Concentration (in water)Viscosity increases, especially upon entering the semi-dilute and entangled regimes. researchgate.net
Poly(isobutylene-alt-sodium maleate)Addition of CaCl₂ SaltA significant decrease in solution viscosity is observed due to charge screening and chain coiling. researchgate.net
Poly(styrene-alt-sodium maleate)Increasing Polymer Concentration (in water)Viscosity increases with concentration. researchgate.net
Poly(isobutylene-co-maleic acid) sodium saltImmersion in defoamed AFC 380 solution (ionic solution)Absorbed 80 to 120 times its own weight in solution, indicating strong interaction with ionic media. osti.gov

Studies on Counter-ion Binding and Charge Density Effects

Conductometric and potentiometric titrations are powerful electrochemical methods used to quantify the charge characteristics of polyelectrolytes and study ion binding. polyelectrolyte.scienceresearchgate.net

Potentiometric Titration: This technique involves monitoring the pH (or potential) of a polyelectrolyte solution as a titrant (e.g., a strong base like NaOH) is added. kyoto-u.ac.jppg.edu.pl For a polyacid like Poly(isobutylene-co-maleic acid), this titration neutralizes the carboxylic acid groups. The resulting titration curve (pH vs. volume of titrant) provides information about the acid dissociation constant (pKa) of the ionizable groups. kyoto-u.ac.jp Unlike simple monofunctional acids, the pKa of a polyacid changes with the degree of ionization because removing a proton from a highly charged chain becomes progressively more difficult. The shape of the curve can reveal interactions between neighboring acidic groups. For Poly(isobutylene-co-maleic acid), with its two adjacent carboxylic acids on each maleic acid unit, titration studies can reveal two distinct dissociation processes. researchgate.net The key difference between potentiometric and conductometric titrations is that the former measures the potential across the analyte, while the latter measures its electrolytic conductivity. differencebetween.com

Conductometric Titration: This method measures the electrical conductivity of the solution during a titration. shodhsagar.com The principle is that different ions have different ionic conductivities. pg.edu.pl For example, during the titration of a polyacid with NaOH, the highly mobile H⁺ ions are replaced by the less mobile Na⁺ ions, causing the conductivity to decrease. pg.edu.pl After the equivalence point, the addition of excess NaOH (Na⁺ and highly mobile OH⁻ ions) causes the conductivity to rise sharply. The endpoint is determined from the intersection of these two linear portions of the plot. shodhsagar.com This technique is particularly useful for analyzing counterion association, as the binding of counterions to the polymer chain reduces the number of free charge carriers in the solution, thereby lowering its conductivity. researchgate.net

The table below presents typical findings from titration studies on maleic acid-containing copolymers.

Copolymer/SystemMethodologyKey FindingReference
Copolymers of maleic acidPotentiometric Titration with added CaCl₂Revealed two distinct dissociation processes corresponding to the two adjacent carboxylic acids on the maleic acid monomer. researchgate.net
Poly(vinyl alcohol) partially acetalized with glyoxylic acid (PVAG)Potentiometric TitrationThe titration curves fulfilled the modified Henderson-Hasselbalch equation, allowing for the determination of dissociation exponents. kyoto-u.ac.jp
Weak polyacidsConductometric TitrationTitration with hydroxides of higher valency metals yields well-defined endpoints due to strong counterion association. researchgate.net
Mixture of strong and weak acidConductometric TitrationThe titration curve shows two distinct endpoints, corresponding to the neutralization of the strong acid first, followed by the weak acid. pg.edu.pl

To explain the observation that the effective charge of a polyelectrolyte is much lower than its structural charge, the theory of counter-ion condensation was developed, most notably by Gerald Manning. wikipedia.orgitim-cj.ro

Manning's Theory: This model treats the polyelectrolyte as an infinitely long, charged line or rod. wikipedia.org It introduces a dimensionless charge density parameter, ξ (xi), which is the ratio of the Bjerrum length (the distance at which the electrostatic interaction between two elementary charges equals the thermal energy) to the average distance between charges on the polymer chain. rsc.org Manning's theory posits that if this parameter exceeds a critical value (which is 1 for monovalent counterions), the electrostatic attraction becomes so strong that a fraction of the counter-ions will "condense" onto the polymer backbone. wikipedia.orgaip.org This condensation occurs to reduce the effective charge density of the chain back down to the critical value. wikipedia.org The fraction of condensed counterions is independent of the polymer and salt concentration in its simplest form. aip.org

Poisson-Boltzmann Model: An alternative and often more accurate approach is to use the Poisson-Boltzmann (PB) equation. nih.gov This model does not assume a two-state (condensed vs. free) picture but instead describes a continuous distribution of counter-ions in an "ionic atmosphere" around the charged polymer chain. nih.gov While computationally more intensive, the PB model generally provides a better approximation of the underlying physics without imposing the nonphysical constraints of the condensation theory. nih.govnih.gov

Both theoretical frameworks are essential for understanding and predicting the thermodynamic and transport properties of solutions containing Poly(isobutylene-co-maleic acid) sodium, as these properties are all heavily dependent on the effective charge of the polymer chain. researchgate.net

Self-Assembly Phenomena and Aggregate Formation Methodologies

The amphiphilic character of Poly(isobutylene-co-maleic acid) sodium, arising from the hydrophobic isobutylene units and the hydrophilic sodium maleate (B1232345) groups, drives its self-assembly in aqueous solutions. The balance between hydrophobic interactions, which promote the aggregation of isobutylene moieties to minimize contact with water, and electrostatic repulsion between the charged carboxylate groups governs the formation of various supramolecular structures.

Micellization and Vesicle Formation Methodologies in Aqueous Systems

In aqueous solutions, Poly(isobutylene-co-maleic acid) sodium can self-assemble into micelles, which are core-shell structures. The hydrophobic isobutylene segments form the core, shielded from the aqueous phase, while the hydrophilic ionized maleic acid units form the corona, interacting with water. The formation of these micelles is a spontaneous process above a certain concentration known as the critical micelle concentration (CMC).

Vesicles, which are hollow spheres with a bilayer membrane enclosing an aqueous core, can also be formed, particularly in the presence of other amphiphiles like lipids. Analogous copolymers, such as poly(styrene-maleic acid) (SMA), are well-documented for their ability to solubilize lipid bilayers to form nanodiscs, which are small, disc-shaped patches of lipid bilayer stabilized by the polymer. nih.gov This process involves the insertion of the polymer's hydrophobic groups (like isobutylene) into the lipid membrane, leading to its fragmentation and reorganization into stable nanostructures. nih.gov Similarly, Poly(isobutylene-co-maleic acid) sodium can interact with lipid assemblies, modulating their structure and potentially forming vesicles or mixed micelles. The formation of spontaneous vesicles can be influenced by the addition of polymers that can either screen surface charges or adsorb at the vesicle interface, thereby altering the stability and size of the aggregates. mdpi.com

The preparation of these aggregates typically involves dissolving the polymer in an aqueous buffer. For systems involving lipids, the components are mixed, and self-assembly is often induced by methods such as sonication, extrusion, or simple incubation to reach thermodynamic equilibrium. nih.gov

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Aggregate Size and Shape

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful non-invasive techniques used to characterize the aggregates formed by Poly(isobutylene-co-maleic acid) sodium in solution.

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. By analyzing these fluctuations, one can determine the translational diffusion coefficient of the aggregates. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_h), which represents the effective size of the hydrated particle in solution. DLS is particularly useful for determining the size distribution and detecting the presence of different populations of aggregates. mdpi.com For instance, in studies of related poly(styrene-co-maleic acid) micelles, DLS has been used to determine mean particle sizes, which were found to be in the range of 18–30 nm. mdpi.com

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle and concentration. This technique provides information about the weight-average molecular weight (Mw) of the aggregates, their radius of gyration (R_g), and the second virial coefficient (A₂), which describes polymer-solvent interactions. mdpi.com The ratio of R_g to R_h can give insights into the shape and internal structure of the aggregates. For example, a value of ~0.77 is expected for a hard sphere, while higher values suggest a more elongated or random coil structure.

The following table summarizes typical data obtained from DLS and SLS for micelles formed by a related maleic acid copolymer, illustrating the type of information these techniques provide.

ParameterTechniqueTypical Value/InformationReference
Hydrodynamic Radius (R_h)DLS18-30 nm mdpi.com
Polydispersity Index (PDI)DLSProvides distribution of aggregate sizes nih.gov
Weight-Average Molecular Weight (M_w)SLS30-50 kDa mdpi.com
Radius of Gyration (R_g)SLSCharacterizes the size of the aggregate
Second Virial Coefficient (A₂)SLSIndicates aggregate-solvent interaction quality

Interactions with Ions and Surfactants in Solution

The polyelectrolytic nature of Poly(isobutylene-co-maleic acid) sodium dictates its strong interactions with ions and oppositely charged molecules, such as cationic surfactants. These interactions can significantly alter the solution properties of the copolymer.

Mechanistic Studies of Metal Ion Complexation

The carboxylate groups of the maleic acid units are effective ligands for complexing metal ions. The binding of cations, particularly divalent metal ions like Ca²⁺ and Mg²⁺, to the polymer chain can neutralize the negative charges, reducing electrostatic repulsion between the monomer units. researchgate.net This charge neutralization can lead to a more compact polymer conformation and, in some cases, induce aggregation or phase separation. researchgate.netnih.gov

The mechanism of complexation involves the coordination of the metal ion with the carboxylate oxygen atoms. Density functional theory studies on similar poly(carboxylic acid) ligands have shown that metal ions can form 5- or 6-coordinated complexes with carboxylate oxygens. researchgate.net The stability and coordination geometry of these complexes depend on the specific metal ion. For instance, studies on poly(maleic acid) have shown that it forms complexes with various divalent metal ions, including Cu(II), Co(II), Ni(II), and Zn(II), resulting in insoluble colored solids. cmu.edu The interaction with divalent cations can be so efficient at neutralizing charge that it increases the effective hydrophobicity of the polymer. researchgate.net

The complexation efficiency can be influenced by the local density of carboxylate groups. Copolymers like diisobutylene/maleic acid (DIBMA), which have a high density of maleic acid moieties, exhibit strong binding of divalent cations. researchgate.netnih.gov

Interaction with Cationic Surfactants and Polyelectrolyte-Surfactant Complexes

Poly(isobutylene-co-maleic acid) sodium, being an anionic polyelectrolyte, interacts strongly with cationic surfactants. This interaction is driven by a combination of electrostatic attraction between the negatively charged carboxylate groups of the polymer and the positively charged head groups of the surfactant, as well as hydrophobic interactions between the polymer's isobutylene units and the surfactant's alkyl tails. nih.govnih.gov

The binding process typically occurs at a surfactant concentration well below its own CMC, known as the critical aggregation concentration (cac). nih.gov The initial interaction is predominantly electrostatic, leading to the formation of polyelectrolyte-surfactant complexes (PESCs). As more surfactant binds, the complex can become hydrophobically collapsed and may eventually phase separate from the solution when the charges are stoichiometrically matched. nih.gov

Studies on copolymers of maleic acid with other monomers like styrene (B11656) or methyl methacrylate (B99206) have shown that the nature of the hydrophobic comonomer significantly influences the binding behavior. nih.gov A more hydrophobic comonomer leads to stronger hydrophobic contributions to the polymer-surfactant interaction. The binding can sometimes occur in multiple steps, with the initial step being electrostatically driven and subsequent steps involving hydrophobic interactions with the already formed complex. nih.gov These interactions can be studied using techniques like potentiometry with ion-selective electrodes, isothermal titration calorimetry (ITC), and fluorescence spectroscopy. nih.govmdpi.com

The table below presents findings on the interaction between maleic acid copolymers and cationic surfactants.

SystemTechniqueKey FindingsReference
Maleic Acid Copolymers + Dodecylpyridinium Chloride (DPC)PotentiometryBinding is cooperative; can exhibit a two-step mechanism (electrostatic then hydrophobic). nih.gov
Anionic Polyelectrolyte + Cationic SurfactantGeneralFormation of Polyelectrolyte-Surfactant Complexes (PESCs) is driven by both electrostatic and hydrophobic forces. nih.gov
Poly(maleic acid/octyl vinyl ether) + Anionic SurfactantViscosity, Light ScatteringIllustrates that even with like charges, hydrophobic interactions can drive complex formation. nih.gov

Interactions with Diverse Materials and Systems: Academic Perspectives

Poly(isobutylene-CO-maleic acid) sodium as a Dispersing Agent: Mechanistic and Methodological Studies

The sodium salt of poly(isobutylene-co-maleic acid) is recognized for its function as a dispersing agent in various particulate systems. Its efficacy stems from a combination of electrostatic repulsion and steric hindrance, which are governed by the polymer's molecular architecture and its interaction with the particle surface and the surrounding medium.

Dispersion Mechanisms for Particulate Systems (e.g., Pigments, Mineral Slurries)

Once adsorbed, the polymer provides stability to the dispersion through two main effects:

Electrostatic Repulsion: The ionized carboxylate groups (-COO⁻Na⁺) create a negative charge on the particle surface. This leads to repulsive forces between adjacent particles, preventing them from agglomerating. The degree of ionization, and thus the strength of the electrostatic repulsion, is influenced by the pH of the system. nih.gov

Steric Hindrance: The polymer chains extend from the particle surface into the surrounding medium. When two particles approach each other, the polymer layers interpenetrate, leading to an increase in the local polymer concentration and a corresponding unfavorable decrease in entropy. This creates a repulsive force, known as steric hindrance, which keeps the particles separated. mdpi.com

Research on related maleic acid copolymers, such as those with acrylic acid, has shown that the molar ratio of the monomers and the molecular weight of the copolymer are critical factors in its dispersing effectiveness. google.com For instance, a higher content of maleic acid can enhance the polymer's adsorbability onto surfaces like calcium carbonate. google.com The architecture of the polymer, whether it's a linear, grafted, or comb-like structure, also significantly influences its performance as a dispersant. core.ac.uk

Methodologies for Assessing Dispersion Stability and Efficiency

Commonly employed methods include:

Zeta Potential Measurement: This technique quantifies the magnitude of the electrostatic charge on the particle surface. A higher absolute zeta potential value generally indicates greater electrostatic repulsion and, consequently, a more stable dispersion. sigmaaldrich.com

Particle Size Analysis: Techniques such as dynamic light scattering (DLS) and laser diffraction are used to measure the size distribution of particles in the dispersion. An effective dispersant will prevent the formation of large agglomerates, resulting in a smaller average particle size and a narrower distribution.

Rheological Measurements: The viscosity of a dispersion is a key indicator of its stability. A well-dispersed system typically exhibits lower viscosity compared to a flocculated one. Rheometers are used to measure viscosity under different shear conditions.

Turbidity Measurements: The turbidity of a suspension can be monitored over time to assess its stability. semanticscholar.org A stable dispersion will maintain a high level of turbidity, while a system undergoing sedimentation will show a decrease in turbidity as particles settle out. semanticscholar.org

Sedimentation Tests: This simple yet effective method involves allowing a dispersion to stand undisturbed and observing the rate and extent of particle settling. The height of the sediment layer and the clarity of the supernatant are qualitative indicators of dispersion stability.

Interactive Table: Methodologies for Assessing Dispersion Stability
Methodology Principle Key Parameter Measured Indication of Good Dispersion
Zeta Potential Analysis Measures the electrophoretic mobility of particles in an electric field.Zeta Potential (mV)High absolute value (typically > ±30 mV)
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion of particles.Hydrodynamic Diameter (nm), Polydispersity Index (PDI)Small particle size, low PDI
Laser Diffraction Measures the angular distribution of scattered light from a particle population.Particle Size Distribution (µm)Narrow distribution, absence of large aggregates
Rheology Measures the flow and deformation of the material in response to an applied force.Viscosity (Pa·s)Low viscosity at low shear rates
Turbidimetry/Nephelometry Measures the loss of transmitted light (turbidity) or the intensity of scattered light (nephelometry).Turbidity (NTU)Stable turbidity over time
Sedimentation Analysis Gravitational settling of particles.Sedimentation Rate, Sediment VolumeSlow settling rate, low sediment volume

Poly(isobutylene-CO-maleic acid) sodium in Flocculation and Coagulation Research

While often employed as a dispersant, under certain conditions, poly(isobutylene-co-maleic acid) sodium salt and similar anionic polymers can also function as flocculants, particularly in bridging mechanisms or in conjunction with coagulants.

Flocculation Mechanisms for Suspended Solids in Aqueous Systems

The primary flocculation mechanisms involving polymers like poly(isobutylene-co-maleic acid) sodium salt are bridging and charge neutralization.

Bridging Flocculation: In this mechanism, a single long-chain polymer molecule adsorbs onto multiple particles simultaneously, creating "bridges" between them. This leads to the formation of larger aggregates, or flocs, which can then be more easily separated from the liquid phase. The effectiveness of the bridging mechanism is highly dependent on the polymer's molecular weight; higher molecular weight polymers are generally more effective bridging flocculants. sigmaaldrich.com

The architecture of the copolymer plays a crucial role. For instance, block copolymers have been shown to exhibit a dominant bridging mechanism, which can reduce the required dosage for effective flocculation compared to random copolymers. sigmaaldrich.com

Optimization Methodologies for Flocculation Performance

Optimizing the flocculation process is critical for achieving maximum efficiency in solid-liquid separation. This involves systematically varying several key parameters to find the ideal conditions for a specific system.

Key parameters for optimization include:

Polymer Dosage: There is typically an optimal dosage range for a flocculant. Insufficient dosage results in incomplete flocculation, while an excessive amount can lead to restabilization of the particles due to saturation of the particle surfaces with the polymer, preventing bridge formation.

pH: The pH of the aqueous system affects both the charge on the suspended particles and the degree of ionization of the polymer's carboxylate groups. researchgate.net Adjusting the pH can therefore significantly influence the electrostatic interactions and the effectiveness of the flocculation process.

Mixing Conditions: The flocculation process requires an initial rapid mix to ensure uniform distribution of the flocculant, followed by a period of slow mixing to promote the formation of large, stable flocs without causing shear-induced breakup. researchgate.net

Ionic Strength: The concentration of dissolved salts in the water can affect the conformation of the polymer chains in solution and screen the electrostatic charges on the particles, thereby influencing both bridging and charge neutralization mechanisms.

Methodologies like the jar test are standard for optimizing coagulation-flocculation processes. researchgate.net This involves testing a range of coagulant and flocculant dosages in parallel to visually and analytically determine the optimal conditions for floc formation and settling. Response Surface Methodology (RSM) is a statistical approach that can be used to model and optimize the effects of multiple variables simultaneously, providing a more comprehensive understanding of the complex interactions between factors like pH, dosage, and turbidity. researchgate.net

Scale Inhibition Studies Involving Poly(isobutylene-CO-maleic acid) sodium

Poly(isobutylene-co-maleic acid) sodium and related maleic acid-based copolymers are extensively studied for their ability to inhibit the formation of mineral scale, such as calcium carbonate and calcium sulfate (B86663), in industrial water systems. researchgate.netresearchgate.net

The mechanism of scale inhibition by these polymers is primarily attributed to two effects:

Threshold Inhibition: The polymers can adsorb onto the surfaces of newly formed microcrystals (nuclei) of the scaling mineral. mdpi.com The carboxylate groups in the polymer chain interact with the cations (e.g., Ca²⁺) at the crystal surface, disrupting the regular arrangement of ions needed for crystal growth. This action effectively slows down or completely halts further crystal growth, even at sub-stoichiometric concentrations of the inhibitor. semanticscholar.org

Dispersion: By adsorbing onto the surface of the scale crystals, the polymer imparts a negative charge, causing electrostatic repulsion between the crystals. mdpi.com This prevents the crystals from agglomerating into larger, adherent scale deposits and keeps them dispersed in the bulk water, from where they can be removed.

Studies have shown that the effectiveness of maleic acid copolymers as scale inhibitors is influenced by their molecular weight and the nature of the co-monomer. researchgate.netsemanticscholar.org For instance, lower molecular weight polymers (around 2000 g/mol ) have been reported to be more effective for calcium carbonate inhibition due to stronger surface interactions. researchgate.net Furthermore, the presence of the polymer can distort the crystal lattice of the scale, leading to the formation of less stable and less adherent crystal forms. mdpi.com For example, in the case of calcium carbonate, the presence of a polyacrylic acid inhibitor can induce a change from the stable calcite form to the less stable vaterite form. mdpi.com

Interactive Table: Research Findings on Maleic Acid Copolymer Scale Inhibition
Copolymer System Scale Type Key Finding Reported Efficiency Reference
Maleic acid-ortho-toluidine (MA-OT)Calcite (CaCO₃)Complete scale inhibition was possible at a low dose.20-25 ppm researchgate.net
Maleic acid-acrylic acid (MA-AA)Calcium Carbonate (CaCO₃)Polymers with low molecular weight (around 2000) were more effective.>90% inhibition at 2 ppm researchgate.net
Itaconic acid-acrylamide-sodium acrylsulfonate (IA-AM-SAS)Calcium Carbonate (CaCO₃)Optimal performance at a specific monomer molar ratio.84.02% inhibition at 30 mg/L researchgate.net
Maleic anhydride-sodium allyl sulfonate (MA/SAS)Calcium Phosphate (B84403) (Ca₃(PO₄)₂)Excellent inhibition of calcium phosphate scale.94.38% scu.edu.cn
Maleic anhydride-sodium allyl sulfonate (MA/SAS)Calcium Sulfate (CaSO₄)Excellent inhibition of calcium sulfate scale.100.00% scu.edu.cn
Polyacrylic acid (PAA)Calcium Carbonate (CaCO₃)Induced lattice distortion of crystals from calcite to vaterite.~95% at 3.33 µM mdpi.com

Interactions with Cementitious Materials and Concrete Science

In concrete technology, copolymers with structures similar to Poly(isobutylene-CO-maleic acid) sodium function as superplasticizers. These admixtures are crucial for enhancing the workability (fluidity) of fresh cement paste, mortar, and concrete without increasing the water content.

The dispersing effect of a polycarboxylate-type superplasticizer like Poly(isobutylene-CO-maleic acid) sodium is primarily attributed to a combination of electrostatic repulsion and steric hindrance. nih.gov

In an aqueous environment, cement particles naturally tend to flocculate or clump together due to surface charges, trapping a significant amount of water within these agglomerates and reducing the fluidity of the paste. When the copolymer is introduced, its main polymer backbone, which contains anionic carboxylate groups (COO⁻), adsorbs onto the surface of the positively charged cement grains. nih.govmdpi.com

This adsorption creates a negative charge on the surface of the cement particles, leading to electrostatic repulsion between them. nih.gov Simultaneously, the side chains of the copolymer, which are grafted onto the main backbone, extend out into the surrounding water. These side chains form a physical barrier around the cement particles. When two particles approach each other, their respective polymer side chains begin to overlap, creating a repulsive force known as steric hindrance . nih.govmdpi.com

The combined effect of electrostatic repulsion and steric hindrance overcomes the initial attractive forces, causing the flocculated structures to break apart and disperse the cement grains evenly throughout the paste. nih.gov This process releases the water that was previously trapped, significantly increasing the fluidity and workability of the cementitious system. nih.gov The flexible, comb-like structure of maleic acid-based superplasticizers, with a backbone adsorbing to the cement and long side chains providing steric hindrance, is particularly effective in this role. mdpi.com

The impact of superplasticizers on the flow properties of cement paste is quantified by measuring its rheological parameters. This is most commonly accomplished using a rotational rheometer, often with coaxial cylinder or vane geometries. researchgate.netvilniustech.lt The test involves subjecting the cement paste to a range of shear rates and measuring the corresponding shear stress.

From the resulting data (a rheogram), key parameters are determined by fitting the data to established rheological models, such as the Bingham or Herschel-Bulkley models. researchgate.netbohrium.com

Key Rheological Parameters and Assessment Methods

Parameter Description Common Assessment Method
Yield Stress (τ₀) The minimum shear stress required to initiate flow in the paste. A lower yield stress indicates higher fluidity. Determined from the intercept of a rheological model (e.g., Bingham, Herschel-Bulkley) fitted to shear stress vs. shear rate data. vilniustech.lt
Plastic Viscosity (μp) Represents the resistance to flow once the yield stress has been exceeded. Lower viscosity implies easier flow. Determined from the slope of the fitted Bingham model. nih.gov

| Flow Behavior Index (n) | A parameter from the Herschel-Bulkley model that describes the shear-thinning (n < 1) or shear-thickening (n > 1) nature of the fluid. | Derived from fitting the Herschel-Bulkley model to the rheogram. researchgate.net |

Test protocols must be carefully controlled, often including a pre-shear step to break down any initial thixotropic structure and ensure repeatable results. researchgate.net By comparing the yield stress and plastic viscosity of a control paste to a paste containing Poly(isobutylene-CO-maleic acid) sodium, a quantitative assessment of its superplasticizing efficiency can be made. nih.gov A significant reduction in yield stress and plastic viscosity indicates effective dispersion. nih.gov

Surface Adsorption and Interfacial Phenomena

The function of Poly(isobutylene-CO-maleic acid) sodium in both scale inhibition and cement dispersion is fundamentally governed by its adsorption at solid-liquid interfaces. The study of this adsorption provides insight into the efficiency and behavior of the polymer.

The interaction between a polymer and a solid surface can be described by adsorption kinetics, which details the rate of adsorption, and adsorption isotherms, which describe the equilibrium relationship between the concentration of the polymer in solution and the amount adsorbed on the surface at a constant temperature.

Adsorption Kinetics: The rate at which the polymer adsorbs onto a surface can often be described by kinetic models. For copolymers containing maleic acid functional groups adsorbing onto various surfaces, the pseudo-second-order kinetic model has been shown to provide a good fit. rsc.org This model assumes that the rate-limiting step is chemical adsorption or chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the polymer. rsc.org

Adsorption Isotherms: To describe the equilibrium state of adsorption, various isotherm models are used. The Langmuir isotherm model is frequently applied to the adsorption of such copolymers. rsc.org This model assumes that adsorption occurs at specific, homogeneous sites on the surface and forms a monolayer. The strong electrostatic interactions between the anionic functional groups (–COO⁻ and –SO₃⁻) on the polymer and positively charged sites on a surface are consistent with the assumptions of this model. rsc.org

The adsorption process is also highly dependent on environmental conditions. Studies on similar acrylic-maleic acid copolymers have shown that factors like pH and ionic strength significantly influence adsorption. researchgate.net For instance, adsorption on clay minerals is pH-dependent and can be enhanced by increased ionic strength, which helps to screen the electrostatic repulsion between adsorbed polymer chains, allowing for a more compact adsorbed layer. researchgate.net

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) Methodologies for Adsorption Studies

The adsorption of Poly(isobutylene-co-maleic acid) sodium salt onto various surfaces is a critical aspect that governs its functionality in a wide range of applications. Understanding the kinetics, conformation, and viscoelastic properties of the adsorbed polymer layer is paramount. Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are powerful, real-time, and label-free techniques that provide invaluable insights into these interfacial phenomena. While direct and extensive research applying these techniques specifically to Poly(isobutylene-co-maleic acid) sodium salt is not widely published, the principles and methodologies are well-established through studies on analogous copolymers, such as other polyelectrolytes and amphiphilic polymers. dtu.dkresearchgate.netnih.govmdpi.com

Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects changes in the refractive index at the interface of a thin metal film (typically gold) and a dielectric medium. harvard.edu When molecules from a solution adsorb onto the sensor surface, the local refractive index changes, causing a shift in the resonance angle of the reflected light. nih.govharvard.edu This shift is directly proportional to the mass of the adsorbed material, allowing for the quantitative, real-time monitoring of adsorption and desorption processes. harvard.edu

In the context of studying Poly(isobutylene-co-maleic acid) sodium salt, an SPR experiment would typically involve the following steps:

A sensor chip, often with a gold surface, is selected. The surface can be modified to mimic the material of interest (e.g., silica (B1680970), a specific metal oxide, or a hydrophobic self-assembled monolayer).

A baseline is established by flowing a buffer solution (e.g., an aqueous solution with a specific pH and ionic strength) over the sensor surface. biosensingusa.com

A solution of Poly(isobutylene-co-maleic acid) sodium salt is then introduced. The association of the polymer with the surface is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU). harvard.edu

After a certain period, the polymer solution is replaced by the buffer solution again. This "dissociation" or rinsing step allows for the measurement of how strongly the polymer is bound to the surface. A slow decrease in the signal would indicate strong, possibly irreversible adsorption. biosensingusa.com

From the resulting sensorgram (a plot of RU versus time), several key parameters can be extracted. The rate of signal increase provides information about the adsorption kinetics (the association rate constant, kₐ), while the rate of signal decrease during the rinsing phase yields the dissociation rate constant (kₑ). harvard.eduyoutube.com The ratio of these constants provides the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. youtube.com

Research on other polyelectrolytes, such as polystyrene sulfonate, has demonstrated the utility of SPR in monitoring the layer-by-layer buildup of multilayer films. researchgate.net For an amphiphilic copolymer like Poly(isobutylene-co-maleic acid) sodium salt, SPR could be employed to study its preferential adsorption on hydrophobic versus hydrophilic surfaces, a key aspect of its function as a surface-active agent. alfa-chemistry.com

Illustrative SPR Data for Polyelectrolyte Adsorption

The following table, based on typical findings for polyelectrolyte adsorption studies, illustrates the kind of data that can be obtained from SPR analysis.

AnalyteSurfaceAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (M)
Cationic PolyelectrolyteSilica (Negative)1.5 x 10⁵2.3 x 10⁻⁴1.5 x 10⁻⁹
Anionic PolyelectrolyteAlumina (Positive)2.1 x 10⁵1.8 x 10⁻⁴8.6 x 10⁻¹⁰
Amphiphilic CopolymerHydrophobic SAM3.4 x 10⁴5.0 x 10⁻⁵1.5 x 10⁻⁹

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is another surface-sensitive technique that measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as mass is adsorbed or desorbed from its surface. dtu.dk The change in frequency is related to the adsorbed mass (including hydrodynamically coupled solvent) via the Sauerbrey equation for thin, rigid films. researchgate.net The dissipation factor provides information about the viscoelastic properties, or "softness," of the adsorbed layer. A high dissipation value indicates a soft, diffuse, and hydrated layer, whereas a low dissipation value suggests a rigid and compact layer. dtu.dkresearchgate.net

For studying Poly(isobutylene-co-maleic acid) sodium salt, QCM-D offers unique advantages:

It can distinguish between the polymer itself and the associated water, providing a more accurate picture of the adsorbed layer's structure.

The dissipation measurement reveals conformational changes in the polymer upon adsorption. For example, the copolymer might adsorb in a flatter conformation on a high-energy surface and in a more looped, brush-like conformation on a lower-energy surface.

A typical QCM-D experiment would follow a similar procedure to SPR, with the polymer solution being introduced to a sensor crystal (e.g., silica-coated) and the changes in frequency and dissipation being recorded in real-time. dtu.dkmdpi.com Studies on other copolymers have shown that QCM-D can effectively monitor the adsorption of polymer nanoparticles and the influence of temperature on the adsorbed layer's properties. researchgate.net For Poly(isobutylene-co-maleic anhydride), the precursor to the sodium salt, research has shown that it can adsorb in multiple layers on surfaces like natural hydraulic lime, an effect that could be precisely quantified using QCM-D. nih.govresearchgate.net

Illustrative QCM-D Data for Amphiphilic Copolymer Adsorption

This table presents hypothetical but representative data from a QCM-D experiment studying the adsorption of an amphiphilic copolymer, demonstrating the insights gained from this technique.

StepChange in Frequency (Δf) (Hz)Change in Dissipation (ΔD) (x10⁻⁶)Interpreted Adsorbed Mass (ng/cm²)Layer Properties
Polymer Adsorption-25.58.2451Soft, hydrated, viscoelastic layer
Buffer Rinse-22.17.5391Partial desorption, remaining layer is stable

The combination of a significant frequency drop with a high dissipation value, as shown in the table, would suggest that Poly(isobutylene-co-maleic acid) sodium salt forms a relatively thick and hydrated layer on the surface, consistent with the behavior of a strong polyelectrolyte. researchgate.net The viscoelastic properties of such adsorbed layers can be further analyzed using hydrodynamic modeling to decouple the contributions from the bulk polymer solution and the adsorbed polymer itself. ucl.ac.uk

Advanced Analytical and Characterization Methodologies for Poly Isobutylene Co Maleic Acid Sodium

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers powerful, non-destructive means to probe the chemical structure of the copolymer.

Real-time, in-situ monitoring of the polymerization process is crucial for controlling the reaction kinetics and ensuring the desired copolymer properties. Both FTIR and Raman spectroscopy are well-suited for this purpose, as they can track the consumption of monomers and the formation of the polymer backbone in real-time. azom.com

In-situ FTIR Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR can be implemented directly into a reaction vessel using a probe. researchgate.net For the synthesis of the precursor, poly(isobutylene-alt-maleic anhydride), the disappearance of the characteristic vibrational bands of the monomers, such as the C=C stretch of isobutylene (B52900) (around 1656 cm⁻¹) and maleic anhydride (B1165640), can be monitored. researchgate.net Simultaneously, the growth of bands corresponding to the polymer backbone can be quantified. This provides real-time data on reaction rates and monomer conversion without the need for traditional sampling and gravimetric analysis. researchgate.netmdpi.com

In-situ Raman Spectroscopy: Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to water's weak Raman scattering, which minimizes spectral interference. azom.com It is highly effective for tracking the polymerization of vinyl groups, such as the C=C bond in maleic acid or its anhydride precursor (around 1642 cm⁻¹). researchgate.net The intensity of the monomer's vinyl band decreases as the polymerization progresses, while the intensity of an internal standard peak (e.g., from a solvent or a non-reacting part of a molecule) remains constant, allowing for quantitative kinetic analysis. azom.comresearchgate.net

Key Vibrational Bands for In-situ Monitoring of Polymerization

Technique Monomer Key Vibrational Band (cm⁻¹) Change During Polymerization
FTIR Isobutylene ~1656 (C=C stretch), ~887 (CH₂ wag) Decrease
FTIR Maleic Anhydride ~1780, ~1850 (C=O symmetric/asymmetric stretch) Shift/Change upon ring opening

ATR-FTIR is an invaluable technique for analyzing the surface chemistry of polymeric materials without requiring extensive sample preparation. researchgate.net It is particularly useful for studying the hydrolysis of the poly(isobutylene-alt-maleic anhydride) precursor to its sodium salt form, a reaction that fundamentally alters the surface properties of the material. The ATR technique measures the infrared spectrum from a thin layer at the surface of the sample. researchgate.netnih.gov

When analyzing the conversion to the sodium salt, ATR-FTIR can confirm the success of the hydrolysis by detecting the disappearance of the characteristic anhydride carbonyl (C=O) peaks and the appearance of carboxylate (COO⁻) peaks.

Anhydride Form: The spectrum is dominated by two strong absorption bands corresponding to the symmetric and asymmetric stretching of the cyclic anhydride C=O groups. mdpi.com

Sodium Salt Form: Upon hydrolysis and neutralization with a sodium base, these anhydride peaks disappear and are replaced by a broad, strong absorption band characteristic of the asymmetric stretching of the carboxylate anion (COO⁻). A weaker symmetric stretching band also appears at a lower wavenumber. The presence of a broad O-H stretching band from the carboxylic acid groups can also be observed if hydrolysis is incomplete or if the material is hygroscopic. orientjchem.org

Characteristic ATR-FTIR Peaks for Surface Functional Group Analysis

Functional Group Form Characteristic Peak(s) (cm⁻¹) Description
Anhydride Precursor ~1850 and ~1780 Asymmetric and symmetric C=O stretching
Carboxylate Sodium Salt ~1550 - 1610 Asymmetric COO⁻ stretching
Carboxylate Sodium Salt ~1400 - 1440 Symmetric COO⁻ stretching
Carboxylic Acid Intermediate ~1700 - 1725 C=O stretching of -COOH

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the detailed microstructural analysis of polymers, providing information on monomer sequence, stereochemistry, and chain conformation.

While one-dimensional (1D) NMR provides essential information, complex copolymers often exhibit significant peak overlap. Two-dimensional (2D) NMR techniques disperse these signals into a second dimension, greatly enhancing resolution and enabling unambiguous assignments. iupac.org

For Poly(isobutylene-CO-maleic acid) sodium, 2D NMR is used to confirm the expected alternating structure and to investigate any potential irregularities.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. iupac.org For this copolymer, COSY spectra would show correlations between the methine proton of the maleic acid unit and the methylene (B1212753) protons of the isobutylene unit, providing direct evidence of the covalent linkages forming the polymer backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. iupac.org It is used to assign the ¹H and ¹³C signals definitively. For example, the methylene protons of the isobutylene unit would show a cross-peak to the methylene carbon signal, distinguishing it from other signals in the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for confirming the sequence of monomer units by showing correlations between a proton on one monomer unit and a carbon on an adjacent monomer unit. iupac.org For instance, the isobutylene protons could show a correlation to the carbonyl carbon of the maleic acid unit.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the polymer's stereochemistry and conformation in solution.

Application of 2D NMR Techniques for Copolymer Analysis

2D NMR Technique Information Provided Application to Poly(isobutylene-CO-maleic acid)
COSY Identifies J-coupled protons (¹H-¹H correlations) Confirms connectivity between isobutylene and maleic acid units along the backbone.
HSQC Correlates protons to their directly bonded carbons (¹H-¹³C) Unambiguously assigns specific ¹H and ¹³C signals to their respective units.
HMBC Identifies long-range proton-carbon couplings (2-3 bonds) Verifies the monomer sequence (e.g., alternating structure). iupac.org

When the polymer is in a solid or semi-solid state, or when it is part of a larger, insoluble assembly, solution NMR is not feasible. Solid-state NMR (ssNMR) provides the means to analyze the structure, conformation, and dynamics in these states. mdpi.com For Poly(isobutylene-CO-maleic acid) sodium, ssNMR can reveal information about the packing of polymer chains and their mobility in the solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and line widths, one can infer details about the local environment and conformational distribution of the polymer chains. Furthermore, relaxation time measurements in ssNMR can provide insights into the dynamics of different parts of the polymer chain, distinguishing between rigid and mobile segments.

Chromatographic and Separation Science Methodologies

Separation techniques are essential for determining the molecular weight (MW) and molecular weight distribution (MWD) of the copolymer, which are critical parameters influencing its physical and performance properties.

Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): GPC/SEC is the most common technique for determining the MWD of polymers. hplc.eu The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules elute later. hplc.euwarwick.ac.uk For a polyelectrolyte like Poly(isobutylene-CO-maleic acid) sodium, the analysis must be performed in an aqueous mobile phase. It is critical to add salt (e.g., sodium nitrate) to the eluent to suppress ionic interactions between the negatively charged polymer and the stationary phase, as well as to prevent chain expansion due to repulsion between the carboxylate groups (the polyelectrolyte effect). chromatographyonline.com Without salt, these effects can lead to erroneous, artificially high molecular weight measurements. chromatographyonline.com Coupling the chromatograph to detectors like multi-angle light scattering (MALS) and refractive index (RI) allows for the absolute determination of key parameters including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

Asymmetric Flow Field-Flow Fractionation (AF4): AF4 is an alternative separation technique that is particularly advantageous for high molecular weight, aggregated, or complex polymers. chromatographyonline.comresearchgate.net Unlike GPC/SEC, AF4 separation occurs in an open channel without a packed stationary phase, which minimizes shear degradation of large polymer chains. researchgate.netnih.gov Separation is achieved by applying a perpendicular flow field (cross-flow) that pushes the analyte towards a semi-permeable membrane at the bottom of the channel. nih.gov Smaller particles, with higher diffusion rates, equilibrate further from the membrane and are carried along more quickly by the parabolic channel flow, thus eluting earlier. AF4 can be coupled with the same detectors as GPC (MALS, RI, UV) to obtain detailed molecular weight and size information. nih.gov

Comparison of GPC/SEC and AF4 for Polymer Characterization

Feature Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) Asymmetric Flow Field-Flow Fractionation (AF4)
Separation Principle Separation based on hydrodynamic volume via partitioning into pores of a packed column. hplc.eu Separation based on translational diffusion in a flow field within an open channel. nih.gov
Stationary Phase Porous gel packing material. hplc.eu None (separation occurs in a channel with a semi-permeable membrane). chromatographyonline.com
Shear Forces Can be high, potentially leading to shear degradation of very large polymers. Very low, making it ideal for ultra-high MW polymers and aggregates. nih.gov
Typical Use Routine analysis of a wide range of synthetic polymers. warwick.ac.uk High MW polymers, nanoparticles, proteins, and complex mixtures. researchgate.netazom.com

| Key Advantage | Well-established, robust, and widely available. | Gentle separation, broad separation range, less sample filtration required. chromatographyonline.com |

Field-Flow Fractionation (FFF) for Polymer Separation

Field-Flow Fractionation (FFF) is a powerful separation technique well-suited for the detailed characterization of polymers, nanoparticles, and macromolecules directly in a liquid medium. sigmaaldrich.com Unlike traditional column chromatography methods like Size Exclusion Chromatography (SEC), FFF separations occur in an open, thin, ribbon-like channel, which lacks a stationary phase. chemicalbook.commdpi.com This design minimizes shear forces, making it ideal for analyzing high molecular weight, fragile, or aggregated polymers without the risk of degradation that can occur on packed columns. sigmaaldrich.com

The fundamental principle of FFF involves the interplay between a laminar flow of a carrier liquid and a perpendicular force field. sigmaaldrich.com This external field drives the polymer molecules towards one wall of the channel, termed the "accumulation wall." Simultaneously, the process of diffusion creates a counteracting motion. Smaller particles, possessing higher diffusion coefficients, will establish an equilibrium layer further from the accumulation wall, where the parabolic flow profile of the carrier liquid is faster. chemicalbook.com Conversely, larger particles are concentrated closer to the wall in slower-moving streamlines. This size-dependent distribution across the flow profile results in a separation where smaller molecules are eluted before larger ones, an elution order that is the reverse of SEC. chemicalbook.com

For the analysis of Poly(isobutylene-CO-maleic acid) sodium, Asymmetrical Flow Field-Flow Fractionation (AF4), a sub-technique of FFF, would be particularly advantageous. In AF4, the perpendicular field is generated by a crossflow of the carrier liquid through a semi-permeable membrane that forms the accumulation wall. sigmaaldrich.com By coupling the FFF system with detectors such as Multi-Angle Light Scattering (MALS) and Differential Refractive Index (dRI), it is possible to determine the absolute molar mass and radius of gyration of the polymer fractions as they elute, providing a detailed molecular weight distribution. mdpi.com This approach would be invaluable for assessing the lot-to-lot consistency and stability of Poly(isobutylene-CO-maleic acid) sodium.

Table 1: Illustrative Parameters for FFF Analysis of Poly(isobutylene-CO-maleic acid) sodium

ParameterDescriptionIllustrative Value/Condition
Technique Field-Flow Fractionation Sub-typeAsymmetrical Flow FFF (AF4)
Channel Spacer Thickness350 µm
Membrane Material & Cut-offRegenerated Cellulose (B213188), 10 kDa MWCO
Carrier Liquid Mobile PhaseAqueous buffer (e.g., 0.1 M NaNO₃)
Crossflow Rate Perpendicular Flow0.5 - 2.0 mL/min (Gradient)
Detector 1 Concentration DetectorDifferential Refractive Index (dRI)
Detector 2 Molar Mass & Size DetectorMulti-Angle Light Scattering (MALS)
Primary Output Measured PropertiesMolar Mass Distribution, Hydrodynamic Radius

High-Performance Liquid Chromatography (HPLC) for Oligomer Analysis

The separation can be optimized by adjusting the mobile phase composition, typically using a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water. nih.gov This allows for the elution of oligomers with varying numbers of repeating units. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide definitive identification of the separated oligomeric species by providing mass-to-charge ratio information, confirming their composition and structure. scispace.com

Table 2: Typical Methodological Parameters for HPLC Analysis of Poly(isobutylene-CO-maleic acid) sodium Oligomers

ParameterDescriptionIllustrative Value/Condition
Technique HPLC ModeIon-Pair Reversed-Phase LC (IP-RP-LC)
Column Stationary PhaseC18-modified silica (B1680970), <2 µm particle size
Mobile Phase A Aqueous PhaseWater with 10-20 mM Triethylammonium Acetate
Mobile Phase B Organic PhaseAcetonitrile
Gradient Elution Program5% to 95% Mobile Phase B over 30 minutes
Temperature Column Oven40 - 60 °C
Detector Primary DetectorUV (210-220 nm), Charged Aerosol Detector (CAD)
Coupled Detector Advanced DetectionElectrospray Ionization Mass Spectrometry (ESI-MS)
Primary Output Measured PropertiesOligomer distribution, Impurity profile

Microscopic and Imaging Techniques

Microscopic techniques provide direct visualization of material structure at the micro- and nanoscale. For polymers like Poly(isobutylene-CO-maleic acid) sodium, these methods can reveal information about its conformation in solution and its morphology in the hydrated state.

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a specialized form of TEM used to image samples suspended in a vitrified (non-crystalline) layer of ice. sigmaaldrich.com This technique is exceptionally valuable for observing the native-state structures of macromolecules and self-assembled systems in solution, as it avoids artifacts associated with drying or staining. researchgate.netalfa-chemistry.com The sample is prepared by applying a thin film of the polymer solution to a TEM grid, blotting away the excess liquid, and rapidly plunge-freezing it in a cryogen like liquid ethane. vot.pl

For Poly(isobutylene-CO-maleic acid) sodium, which is an amphiphilic copolymer, Cryo-TEM can provide critical insights into its solution behavior. Depending on concentration, pH, and ionic strength, the polymer chains may adopt various conformations, from extended coils to collapsed globules or even form micellar aggregates due to the hydrophobic isobutylene and hydrophilic sodium maleate (B1232345) moieties. Cryo-TEM allows for the direct visualization of these nanostructures, revealing their size, shape, and morphology. researchgate.net For instance, it could be used to observe the formation of core-shell structures in aqueous solution, where the hydrophobic isobutylene segments form the core and the hydrated sodium maleate groups form the corona.

Environmental Scanning Electron Microscopy (ESEM) is a powerful imaging technique that allows for the observation of samples in a gaseous environment, typically water vapor, at relatively high pressures. google.comalfa-chemistry.com This capability overcomes a major limitation of conventional SEM, which requires samples to be conductive and under high vacuum, a condition that would dehydrate and distort a hydrated polymer like Poly(isobutylene-CO-maleic acid) sodium. chemicalbook.com

Using ESEM, the polymer can be imaged in its hydrated or partially hydrated state by controlling the temperature and water vapor pressure within the sample chamber. sigmaaldrich.comresearchgate.net This allows for the in-situ study of dynamic processes such as swelling, dissolution, or film formation upon drying. For Poly(isobutylene-CO-maleic acid) sodium, ESEM could be used to visualize the surface morphology of a cast film as it absorbs water, providing information on the uniformity of swelling and the stability of the hydrated layer. The technique is particularly useful for characterizing the interaction of the polymer with surfaces or other components in a formulation under environmentally relevant conditions. chemicalbook.com

Thermal Analysis Methodologies

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. They are fundamental for characterizing the thermal stability, phase transitions, and processing parameters of polymers.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow into a sample and a reference as a function of temperature or time. uni-onward.com.tw It is highly sensitive to thermal events such as glass transitions, melting, crystallization, and degradation. nih.gov In a typical DSC experiment, the sample and an inert reference are heated or cooled at a controlled rate, and the energy required to maintain both at the same temperature is recorded.

For Poly(isobutylene-CO-maleic acid) sodium, DSC is used to determine key thermal transitions. The glass transition temperature (Tg) is a critical parameter, representing the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This transition appears as a step-like change in the heat flow curve. The precursor, Poly(isobutylene-alt-maleic anhydride), exhibits a glass transition temperature with an onset at 141 °C. sigmaaldrich.com The conversion of the anhydride to the sodium salt would be expected to significantly alter the Tg due to the introduction of strong ionic interactions, which typically restrict chain mobility and increase the Tg.

The DSC thermogram can also reveal information about the presence of bound water and the polymer's thermal stability. Endothermic peaks may indicate the loss of water, while the onset of exothermic or endothermic events at higher temperatures can signify thermal degradation. researchgate.net

Table 3: Key Thermal Events for Poly(isobutylene-co-maleic anhydride) and Expected Analysis for its Sodium Salt via DSC

AnalyteThermal EventTypical Temperature Range (°C)Observation in DSC ThermogramSignificance
Poly(isobutylene-alt-maleic anhydride) Glass Transition (Tg)141 (onset) sigmaaldrich.comStep change in heat flowIndicates transition from glassy to rubbery state
Poly(isobutylene-CO-maleic acid) sodium Water Loss50 - 150Broad endothermic peakQuantification of absorbed/bound water
Poly(isobutylene-CO-maleic acid) sodium Glass Transition (Tg)> 150 (Expected)Step change in heat flowDefines upper service temperature; affected by ionic crosslinking
Poly(isobutylene-CO-maleic acid) sodium Degradation Onset> 250 (Hypothetical)Sharp endothermic/exothermic baseline deviationIndicates the limit of thermal stability

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Stability (Methodology Focus)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to determine the thermal stability and decomposition profile of polymeric materials like Poly(isobutylene-CO-maleic acid) sodium salt. The methodology involves continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.

The core of the TGA methodology for analyzing this copolymer involves placing a small, precisely weighed sample (typically 5-10 mg) into a high-precision thermobalance. mdpi.com The sample is then heated at a constant rate, for example, 10 °C or 20 °C per minute, over a wide temperature range, such as from ambient temperature to 600-700 °C. mdpi.comnih.gov The analysis is generally conducted under an inert nitrogen atmosphere to prevent oxidative degradation, allowing for the study of the inherent thermal decomposition of the polymer structure. mdpi.com The output from a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to pinpoint the temperatures at which maximum degradation occurs (Tmax). mdpi.com

The data derived from TGA provides critical insights into the material's thermal stability, often quantified by the onset temperature of decomposition (Tonset) or the temperature at which a specific percentage of weight loss occurs (e.g., T₅% for 5% weight loss). nih.gov These parameters are crucial for defining the upper service temperature and processing conditions for the polymer.

Table 1: Representative TGA Data for a Maleic Acid-Containing Copolymer

This interactive table provides hypothetical yet typical data from a TGA experiment on a copolymer similar to Poly(isobutylene-CO-maleic acid) sodium, conducted under a nitrogen atmosphere at a heating rate of 10 °C/min.

ParameterTemperature (°C)Description
T₅% (Onset of Degradation) ~210 °CTemperature at which 5% weight loss is recorded, indicating the beginning of significant thermal decomposition.
Decomposition Stage 1 150 - 250 °CCorresponds primarily to the loss of water and cyclization of maleic acid to maleic anhydride.
Decomposition Stage 2 250 - 380 °CInvolves the degradation of the maleic anhydride units and initial chain scission.
Decomposition Stage 3 380 - 480 °CMain degradation stage corresponding to the decomposition of the polyisobutylene (B167198) backbone. canada.ca
Tmax (Maximum Degradation Rate) ~430 °CThe temperature at which the most significant rate of weight loss occurs, typically related to the main chain breakdown. mdpi.com
Char Residue at 600 °C ~5%The amount of residual material remaining at the end of the analysis, indicating the formation of thermally stable char. mdpi.com

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties (Methodology Focus)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, including Poly(isobutylene-CO-maleic acid) sodium salt. labwrench.com This methodology provides information on the material's stiffness (modulus) and energy dissipation characteristics (damping) as a function of temperature, time, or frequency. researchgate.net

In a typical DMA experiment, a small, solid sample of the polymer is subjected to a sinusoidal or oscillatory stress. tainstruments.com The instrument measures the resultant strain and the phase lag (δ) between the stress and strain signals. nih.gov The analysis is commonly performed in a temperature sweep mode, where the sample is heated at a controlled rate (e.g., 3-5 °C/min) while the oscillatory deformation is applied at a fixed frequency, often 1 Hz. pbipolymer.com

From these measurements, several key viscoelastic parameters are calculated:

Storage Modulus (E') : Represents the elastic component of the material, indicating its ability to store energy and its stiffness. A high E' corresponds to a rigid, glassy state. pbipolymer.com

Loss Modulus (E'') : Represents the viscous component, indicating the material's ability to dissipate energy, usually as heat. pbipolymer.com

Tan Delta (tan δ) : Calculated as the ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity and energy dissipation.

A primary application of DMA is the determination of the glass transition temperature (Tg). nih.gov The glass transition is a critical thermal event where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a sharp decrease in the storage modulus (E') and a distinct peak in the tan δ curve. pbipolymer.comresearchgate.net The temperature at the peak of the tan δ curve is often reported as the Tg. The incorporation of polar groups, such as maleic acid and its sodium salt, into the polymer backbone is expected to significantly increase the Tg compared to pure polyisobutylene, due to increased intermolecular forces and restricted chain mobility. Studies on styrene-maleic anhydride (SMA) copolymers have shown that the Tg increases with a higher content of maleic anhydride. researchgate.net

Table 2: Representative DMA Data for Poly(isobutylene-CO-maleic acid) sodium

This interactive table illustrates typical viscoelastic data obtained from a DMA temperature sweep, showing the material's behavior across its glass transition.

Temperature (°C)Storage Modulus (E') (MPa)Loss Modulus (E'') (MPa)Tan Delta (tan δ)Material State
302500500.02Glassy
1002400840.035Glassy
14018003600.20Onset of Glass Transition
155 (Tg)5005501.10 (Peak)Glass Transition
17050250.50Rubbery
2002050.25Rubbery

Theoretical and Computational Studies of Poly Isobutylene Co Maleic Acid Sodium

Molecular Dynamics (MD) Simulations of Polymer Chains and Solution Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the investigation of the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing detailed information about polymer conformation, dynamics, and interactions with the surrounding environment. mdpi.comnih.gov

The choice of model is a critical aspect of any simulation, balancing computational cost with the level of detail required. For polymers, two primary types of models are used: atomistic and coarse-grained.

Atomistic Models: All-atom MD simulations explicitly represent every atom in the system, offering the highest level of detail. mdpi.com Force fields like COMPASS are often used to describe the potential energy of the system, including terms for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and Coulombic). mdpi.comnih.gov For Poly(isobutylene-co-maleic acid) sodium, an all-atom model would include each carbon, hydrogen, oxygen, and sodium atom, as well as the water molecules in an aqueous solution. Such models are essential for studying specific local phenomena like hydrogen bonding between the carboxylic acid groups and water or the coordination of sodium ions. nih.govmdpi.comugm.ac.id Fully atomistic simulations have been successfully applied to study polyisobutylene (B167198) (PIB), a component of the copolymer, providing validation against experimental data from techniques like neutron scattering. nih.govresearchgate.net

Coarse-Grained (CG) Models: Due to the high computational cost of all-atom simulations, especially for large polymers or long timescales, coarse-grained models are frequently employed. mdpi.comnih.gov In a CG approach, groups of atoms are lumped together into single "beads" or "superatoms". nih.govnasa.gov This reduction in the number of particles allows for the simulation of larger systems and longer time scales. mdpi.com For Poly(isobutylene-CO-maleic acid) sodium, a CG model might represent the isobutylene (B52900) unit, the maleic acid unit, and perhaps even small groups of solvent molecules as individual beads. nasa.govresearchgate.net The interactions between these beads are described by effective potentials derived from more detailed atomistic simulations or experimental data. researchgate.netmdpi.com Hybrid models, which treat crucial parts of the molecule (like the functional backbone) atomistically while coarse-graining less critical parts (like side chains), offer a compromise between detail and efficiency. nih.gov Coarse-grained simulations have been effectively used to study the assembly and structure of diisobutylene/maleic acid (DIBMA) copolymers, which are structurally very similar to the target polymer, in lipid particle systems. nih.gov

Table 1: Comparison of Modeling Approaches for Polymer Simulations

Feature Atomistic Models Coarse-Grained Models
Level of Detail High (all atoms represented) mdpi.com Low to Medium (groups of atoms as beads) nih.gov
Computational Cost High Low
Accessible Timescale Nanoseconds to microseconds nih.gov Microseconds to milliseconds and beyond mdpi.com
Accessible Length Scale Small to medium systems (e.g., single chains, small oligomers) nih.gov Large systems (e.g., polymer melts, complex solutions) mdpi.com
Typical Application Detailed local interactions, hydrogen bonding, reaction mechanisms. nih.govugm.ac.id Large-scale morphology, self-assembly, phase behavior. nih.govresearchgate.net

MD simulations are used to explore the conformational landscape of the polymer chain and its interactions with other molecules. The simulation protocol typically involves an initial energy minimization of the system, followed by an equilibration period under specific temperature and pressure conditions (e.g., NVT or NPT ensemble), and finally, a production run from which data is collected for analysis. nih.gov

For Poly(isobutylene-CO-maleic acid) sodium, simulations can elucidate:

Intermolecular Interactions: The simulations can quantify the interactions between the polymer and solvent molecules. In aqueous solutions, this includes the analysis of hydrogen bonds between the carboxylate/carboxylic acid groups of the maleic acid units and water. nih.govugm.ac.id The distribution and dynamics of sodium counter-ions around the negatively charged carboxylate groups can also be studied in detail.

Solution Behavior: By simulating multiple polymer chains, phenomena like aggregation and the influence of polymer concentration and ionic strength on solution structure can be investigated. researchgate.netornl.gov For instance, simulations can reveal how changes in pH (affecting the protonation state of the maleic acid units) alter the polymer's conformation from a compact coil to an extended chain due to electrostatic repulsion between charged groups. researchgate.net

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure of molecules and the energetics of chemical reactions. researchgate.netmdpi.com These methods are vital for understanding the fundamental aspects of the copolymerization process between isobutylene and maleic acid (or its anhydride (B1165640) precursor).

DFT is a widely used computational method to investigate the electronic properties of molecules, such as orbital energies, charge distributions, and molecular geometries. aps.org By applying DFT to the isobutylene and maleic anhydride/maleic acid monomers, researchers can gain insights into their reactivity. researchgate.netmdpi.com

DFT calculations have been performed to analyze the free radical copolymerization of maleic anhydride (MA) with various olefins, including isobutylene. researchgate.netmdpi.com These studies focus on the electronic structure of the monomers to predict their behavior in polymerization. Key findings from such calculations include:

Monomer Geometry and Stability: DFT can predict the most stable conformations of the monomers. For maleic acid, several planar conformers with relative energies within a few kJ/mol have been identified.

Reactivity Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. Maleic anhydride is an electron-acceptor monomer, while isobutylene is an electron-donor monomer. DFT calculations confirm this electronic character, which is the driving force for their strong tendency to form alternating copolymers. researchgate.netresearchgate.netmdpi.com

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of the most likely reaction pathways. cam.ac.uk For the copolymerization of isobutylene and maleic anhydride, DFT has been used to model the key steps of free-radical polymerization. mdpi.com

The primary goals of these computational studies are to determine the activation energies (ΔG‡) for different reaction steps:

Homopolymerization: The addition of a monomer to a growing polymer chain with the same monomer at its active end (e.g., MA adding to a MA-radical).

Copolymerization (Cross-propagation): The addition of one monomer to a growing chain ending in the other monomer (e.g., isobutylene adding to a MA-radical, or MA adding to an isobutylene-radical).

Comprehensive theoretical analyses have shown a clear preference for the alternating reaction mode. researchgate.netresearchgate.netmdpi.com The calculated activation free energies for the cross-propagation steps are significantly lower than those for the homopolymerization of maleic anhydride, making the formation of alternating copolymers energetically favorable. mdpi.com DFT modeling has also been used to rule out potential side reactions, such as the Alder-ene reaction, at moderate temperatures. researchgate.netmdpi.com

Table 2: Calculated Free Energies for Copolymerization of Maleic Anhydride (MA) and Isobutylene (IB)

Reaction Pathway Description Calculated ΔG‡ (kcal/mol) Implication
Cross-propagation Addition of IB to a growing chain ending in MA Lower Energy Favored pathway, leads to alternating structure mdpi.com
Cross-propagation Addition of MA to a growing chain ending in IB Lower Energy Favored pathway, leads to alternating structure mdpi.com
Homopolymerization Addition of MA to a growing chain ending in MA 17.7 mdpi.com Energetically unfavorable, suppressed reaction mdpi.com

Monte Carlo Simulations for Polymer Chain Statistics and Solution Properties

Monte Carlo (MC) simulations offer another powerful computational approach for studying polymer systems, particularly for exploring their equilibrium statistical properties. researchgate.net Unlike MD, which simulates the deterministic evolution of a system, MC methods use stochastic algorithms to generate a representative ensemble of system configurations. researchgate.net

For Poly(isobutylene-CO-maleic acid) sodium, MC simulations are well-suited to investigate:

Solution Properties: MC simulations have been specifically used to study the conformational properties of polyelectrolytes containing maleic acid units. researchgate.net In these models, the polymer is often represented as a self-avoiding walk on a lattice, with charges interacting via a screened Coulomb (Debye-Hückel) potential. researchgate.net These simulations have successfully explained experimental observations, such as the maximum in intrinsic viscosity at a degree of ionization (α) of approximately 0.5, by showing how hydrogen bonding between ionized and un-ionized carboxyl groups affects chain conformation. researchgate.net At high degrees of ionization and low salt concentrations, the simulations show the polymer chain adopting a more rigid, rod-like conformation due to electrostatic repulsion. researchgate.net

The combination of MD, DFT, and MC simulations provides a multi-scale theoretical framework for a comprehensive understanding of Poly(isobutylene-CO-maleic acid) sodium, from its monomer reactivity to the macroscopic properties of its solutions.

Environmental Applications Research for Poly Isobutylene Co Maleic Acid Sodium: Methodologies and Mechanisms

Water and Wastewater Treatment Research

In water and wastewater treatment, the copolymer is investigated for its role as a sequestrant, flocculant, and anti-fouling agent, leveraging its anionic properties and polymeric nature.

The sodium salt of Poly(isobutylene-CO-maleic acid) functions as a chelating agent for heavy metal ions in aqueous solutions. The primary mechanism involves the interaction of the negatively charged carboxylate groups (-COO⁻) on the polymer chain with positively charged metal cations.

The sequestration process is driven by several mechanisms:

Chelation: The dicarboxylate units originating from the maleic acid monomer can form stable chelate rings with multivalent metal ions. This process effectively sequesters the metals from the solution. Research on analogous copolymers, such as those based on styrene (B11656) and maleic anhydride (B1165640) (PSMA), shows that the carboxyl groups are the primary active sites for metal ion binding. jchemrev.comresearchgate.net

Electrostatic Attraction: The anionic nature of the polymer leads to strong electrostatic interactions with cationic metal species, drawing them out of the solution and onto the polymer chain. rsc.org

Ion Exchange: The sodium ions associated with the carboxylate groups can be exchanged for heavy metal ions from the surrounding solution.

Studies on related maleic acid-containing polymers have demonstrated effective removal of various heavy metals. For instance, resins derived from poly(styrene-alt-maleic anhydride) show a high affinity for ions like Fe(II), Cu(II), Zn(II), and Pb(II). researchgate.net The efficiency of this process is often pH-dependent, with adsorption generally being more favorable at neutral or near-neutral pH values, as high concentrations of H+ ions in acidic conditions can protonate the carboxyl groups, reducing their ability to bind metals. jchemrev.com

Table 1: Adsorption Characteristics of Maleic Acid-Based Copolymers for Heavy Metal Ions

Polymer SystemTarget PollutantKey Adsorption MechanismResearch FindingCitation
Poly(styrene-alt-maleic anhydride) ResinFe(II), Cu(II), Zn(II), Pb(II)Chelation, Ion ExchangeAdsorption was favored at pH 6 and 7; removal order was Fe(II) > Cu(II) > Zn(II) > Pb(II). researchgate.net
Poly(styrene-co-maleic anhydride)Ni(II)ChelationMaximum removal capacity was found to be 47.9 mg/g at 298 K. jchemrev.com
PSSMA-Modified Graphene OxideCationic Dyes (e.g., Methylene (B1212753) Blue)Electrostatic InteractionThe presence of –COO⁻ and –SO₃⁻ groups significantly enhanced adsorption capacity. rsc.org

This table presents data from analogous copolymers to illustrate the functional mechanisms of the maleic acid group.

High-molecular-weight anionic polymers like Poly(isobutylene-CO-maleic acid) sodium are used as flocculants, typically in conjunction with a primary coagulant (like aluminum or iron salts), to enhance the solid-liquid separation process in water purification. alumichem.comsuezwaterhandbook.com

The methodologies and mechanisms involved include:

Bridging Flocculation: The long polymer chains of the copolymer can adsorb onto multiple colloidal particles simultaneously, forming "bridges" between them. This action draws the particles together into larger, heavier agglomerates, or "flocs." nih.gov These larger flocs settle more rapidly, clarifying the water.

Charge Neutralization: While the primary coagulant destabilizes colloidal particles by neutralizing their surface charge, the anionic polymer can interact with any remaining positive charges on the initial micro-flocs, further aiding in agglomeration. nih.gov

In practice, jar tests are a standard methodology used to determine the optimal combination and sequence of coagulant and polymer flocculant addition. mdpi.com For clarifying surface water, anionic polymers are often the preferred type of flocculant. suezwaterhandbook.com The effectiveness of flocculation is influenced by factors such as the polymer's molecular weight, charge density, and the chemical conditions of the water, including pH and the nature of the suspended solids. nih.gov

Table 2: Polymer Types and Mechanisms in Flocculation

Polymer TypePrimary MechanismTypical ApplicationCitation
Anionic Polymers Bridging, Charge interaction with coagulantUsed with a primary coagulant for surface water clarification and sludge dewatering. alumichem.comsuezwaterhandbook.com
Cationic Polymers Charge Neutralization, BridgingCan act as a primary coagulant or flocculant for treating wastewater. alumichem.comsuezwaterhandbook.com
Non-ionic Polymers BridgingUsed where charge interaction is not the primary desired mechanism. alumichem.com
Natural Polymers (e.g., Alginates) BridgingUsed in drinking water treatment; derived from natural sources like algae. suezwaterhandbook.com

Role of Poly(isobutylene-CO-maleic acid) sodium in Membrane Fouling Mitigation Mechanisms

Membrane fouling is a significant operational issue in membrane-based water treatment processes like ultrafiltration and reverse osmosis. The accumulation of foulants on the membrane surface reduces water flux and increases energy costs. Poly(isobutylene-CO-maleic acid) and its parent anhydride form are researched for their potential to mitigate fouling.

The primary mechanism involves modifying the membrane itself:

Increasing Hydrophilicity: Polysulfone (PSf), a common membrane material, is inherently hydrophobic, making it prone to fouling by organic matter. researchgate.net Research has shown that blending Poly(isobutylene-alt-maleic anhydride) (PIAM) into the PSf casting solution can significantly increase the hydrophilicity of the resulting membrane. researchgate.net The anhydride groups can be hydrolyzed to carboxylic acid groups, which are hydrophilic. This increased surface hydrophilicity creates a hydration layer on the membrane surface that repels hydrophobic foulants, thus reducing their adhesion and mitigating fouling. researchgate.net

Pore Structure Modification: The addition of the copolymer can also alter the pore structure and porosity of the membrane, which can influence its permeability and resistance to fouling.

Studies involving composite membranes made from PSf and hydrolyzed PIAM demonstrated enhanced performance, including higher water flux and improved salt rejection, which are indicative of a more hydrophilic and efficient membrane surface. researchgate.net

Table 3: Effect of Blending Hydrolyzed PIAM with Polysulfone (PSf) on Membrane Properties

Membrane Composition (PSf:PIAM)Water Swelling (%)Water Flux (L/m²h) at 1 MPaSalt Rejection (Na₂SO₄) (%)Citation
70:3054%11.7349% researchgate.net

This table is based on data for the parent anhydride copolymer, Poly(isobutylene-alt-maleic anhydride) [PIAM], which upon hydrolysis yields the acid form.

Soil and Environmental Remediation Research

In terrestrial environments, the polymer is studied for its ability to improve soil quality and manage the movement of contaminants.

Poly(isobutylene-CO-maleic acid) sodium, as an anionic polyelectrolyte, can act as a soil conditioner to improve the physical properties of soil, particularly in degraded or saline soils. embrapa.br

The mechanisms of action are:

Aggregate Stabilization: The long-chain polymer molecules bind to clay particles, acting as a glue to form and stabilize soil aggregates. embrapa.br The polymer chains penetrate into the aggregates, providing resistance to disintegration caused by water (slaking) or mechanical stress. embrapa.br

Flocculation of Dispersed Clay: In sodic soils, high sodium content causes clay particles to repel each other and disperse, leading to poor soil structure, reduced water infiltration, and surface crusting. embrapa.br The anionic polymer can flocculate these dispersed clay particles, helping to create a more open and stable soil structure. embrapa.br

Improved Water Relations: By stabilizing the soil structure and increasing aggregation, the polymer helps maintain pore continuity, which can improve water infiltration rates and hydraulic conductivity.

Research on polymaleic acid as a soil conditioner has shown that it can effectively improve the structural stability of saline soils, counteracting the dispersive effects of sodium ions. embrapa.br The effectiveness is often related to the molecular weight of the polymer, with higher molecular weight polymers generally being more efficient at reducing clay dispersion. embrapa.br

The transport and sorption behavior of Poly(isobutylene-CO-maleic acid) sodium is crucial for its application in subsurface remediation, where it might be used to stabilize contaminants or as a coating for reactive nanoparticles.

Research on the closely related poly(acrylic acid-co-maleic acid) (PAM) has shed light on these mechanisms:

Sorption to Soil/Mineral Surfaces: The carboxylate groups from the maleic acid moieties are key to the polymer's strong adsorption affinity. mdpi.com These groups can form inner-sphere surface complexes with mineral oxides (like iron oxides) present in soil. This strong binding is attributed to the geometric matching between the carboxylate groups and the mineral surface sites. mdpi.com

Transport in Porous Media: The mobility of the polymer through porous media like soil is influenced by several factors. Studies show that the transport of PAM-coated nanoparticles is enhanced at higher input concentrations, which is attributed to the progressive filling of retention sites in the porous medium. mdpi.com Transport is also greater in larger-grained media, where the straining or filtering of the polymer is less pronounced. mdpi.com High ionic strength in the groundwater can increase the retention of the polymer by compressing its electrical double layer, reducing electrostatic repulsion with negatively charged soil particles. mdpi.com

The strong sorption capacity makes the polymer useful for immobilizing certain pollutants in place, while its potential for transport under other conditions allows it to be used as a vehicle for delivering treatment agents into contaminated soil zones. mdpi.com

Table 4: Factors Influencing Transport of Maleic Acid Copolymers in Porous Media

FactorEffect on TransportUnderlying MechanismCitation
Input Concentration Increased transport at higher concentrationsSaturation of available retention sites within the porous media. mdpi.com
Grain Size Increased transport with larger grain sizeReduced physical straining and filtration of the polymer/nanoparticles. mdpi.com
Ionic Strength Decreased transport at high ionic strengthCompression of the electrical double layer, reducing electrostatic repulsion and promoting attachment to surfaces. mdpi.com

Industrial and Applied Research Trajectories of Poly Isobutylene Co Maleic Acid Sodium Excluding Prohibited Content

Detergency and Cleaning Science Research

In the field of detergency and cleaning science, polycarboxylates like poly(isobutylene-co-maleic acid) sodium salt are investigated for their crucial role as builders and co-builders in detergent formulations. researchgate.netmade-in-china.com These polymers are utilized to enhance cleaning performance by preventing the redeposition of soil onto fabrics during the washing cycle. chemicalbook.com

The primary mechanism by which poly(isobutylene-co-maleic acid) sodium salt functions in detergents is through soil dispersion and antiredeposition. The polymer adsorbs onto the surface of soil particles and fabric fibers. The anionic carboxylate groups on the polymer chain increase the negative charge of the soil particles, leading to electrostatic repulsion between the particles and the fabric, which is also typically negatively charged in the wash liquor. This repulsion prevents the soil from redepositing onto the cleaned surfaces. researchgate.net

The hydrophobic isobutylene (B52900) segments of the polymer can interact with oily and particulate soils, aiding in their removal from the fabric and stabilization in the wash water. This dual functionality allows the copolymer to be effective against a variety of soil types. The polymer's ability to sequester calcium and magnesium ions from hard water also contributes to its effectiveness, as these ions can otherwise deactivate surfactants and promote soil redeposition. made-in-china.com

Table 1: Key Mechanisms of Poly(isobutylene-co-maleic acid) sodium in Detergency

MechanismDescription
Soil Dispersion The polymer adsorbs onto soil particles, breaking them down into smaller, more easily suspended particles.
Antiredeposition The polymer creates a protective layer on fabrics and imparts a negative charge, repelling soil particles and preventing them from reattaching to the fabric surface. chemicalbook.com
Crystal Growth Inhibition It inhibits the growth of inorganic scale, such as calcium carbonate, which can incrust fabrics and washing machine parts. made-in-china.com
Chelation The carboxylate groups can bind with metal ions in hard water, preventing them from interfering with the cleaning process. made-in-china.com

The performance of poly(isobutylene-co-maleic acid) sodium salt as a detergent additive is evaluated through a variety of standardized tests. These methodologies are designed to quantify the polymer's ability to prevent soil redeposition and maintain the whiteness of fabrics.

One common method involves washing pre-soiled and clean fabric swatches together in a laboratory-scale washing machine, known as a Terg-O-Tometer. The reflectance of the initially clean swatches is measured before and after washing using a spectrophotometer or colorimeter. A smaller decrease in reflectance indicates better antiredeposition performance.

Another approach is the evaluation of the polymer's dispersing capacity for specific soils, such as carbon black or clay, in an aqueous solution. The stability of the dispersion over time is monitored to assess the polymer's effectiveness. Potentiometric titration can be employed to determine the concentration of polycarboxylates in detergent formulations. researchgate.net

Table 2: Performance Assessment of a Related Copolymer in Detergents

Test ParameterMethodologyResultReference Compound
Whiteness Maintenance Washing of cotton swatches with a standard soiled ballast load.Significant improvement in whiteness retention compared to a formulation without the copolymer.Acrylic/Maleic Co-polymer
Clay Soil Redeposition Reflectance measurement of cotton tracers after washing with clay-soiled fabrics.Reduced soil redeposition on cotton.Acrylic/Maleic Co-polymer
Calcium Carbonate Dispersion Measurement of turbidity in a supersaturated calcium carbonate solution.High efficiency in preventing calcium carbonate precipitation.Poly(acrylic acid-co-maleic acid)

Note: The data presented is for a related polycarboxylate, as specific performance data for Poly(isobutylene-co-maleic acid) sodium salt was not available in the reviewed literature.

Mineral Processing Research

In the mineral processing industry, the efficient separation of valuable minerals from gangue materials is paramount. Poly(isobutylene-co-maleic acid) sodium salt is researched for its utility as a dispersant and rheology modifier in wet grinding and slurry transport, as well as a selective flocculant in separation processes. rsdjournal.org

The addition of polymers like poly(isobutylene-co-maleic acid) sodium salt can significantly alter the rheological properties of mineral slurries. rsdjournal.org As a dispersant, the polymer adsorbs onto the surface of mineral particles, creating electrostatic and/or steric repulsive forces that prevent particle agglomeration. This leads to a reduction in the slurry's viscosity and yield stress, which is beneficial for pumping and processing high-solids-content slurries, thereby reducing energy and water consumption. made-in-china.com

The effectiveness of the polymer as a rheology modifier depends on factors such as its molecular weight, the pH of the slurry, and the mineralogy of the ore. Research has shown that low-molecular-weight polycarboxylates are particularly effective as dispersants. rsdjournal.org

Table 3: Effect of a Related Polymer on Mineral Slurry Rheology

Mineral SlurryPolymer ConcentrationEffect on ViscosityReference Compound
LimestoneLowSignificant reductionSodium Polyacrylate
Coal-Water Slurry0.5 - 2.0 wt%Shear-thinning behavior observedPolyethylene (B3416737)
Bentonite0.1 wt%Increased stabilityAnionic Polyacrylamide

Note: The data presented is for related polymers, as specific quantitative data for Poly(isobutylene-co-maleic acid) sodium salt in this application was not available in the reviewed literature.

Selective flocculation is a process used to separate fine mineral particles by selectively aggregating one type of mineral while leaving others dispersed. researchgate.net Poly(isobutylene-co-maleic acid) sodium salt can act as a selective flocculant or dispersant depending on the specific mineral surfaces and solution conditions.

The mechanism of selective flocculation relies on the preferential adsorption of the polymer onto the surface of the target mineral particles. This can be influenced by the surface charge of the minerals and the chemical functionalities of the polymer. For instance, in the processing of iron ore, anionic polymers can selectively adsorb onto iron oxide particles, causing them to flocculate and settle, while silica-based gangue remains dispersed. researchgate.netscielo.org.za The effectiveness of this separation is highly dependent on the pH of the slurry, which affects the surface charge of both the minerals and the polymer. researchgate.netscielo.org.za

Table 4: Research Findings in Selective Flocculation of Iron Ore with Anionic Polymers

FlocculantOre TypeKey Finding
StarchLow-grade goethitic iron ore finesFe grade enhanced from 58.24% to 65.32%. researchgate.net
Polyacrylamide (PAM)Iron ore slimesFe grade enhanced from 58.24% to 64.60%. scielo.org.zaresearchgate.net
Guar GumIron ore slimesFe grade of 63.20% with 68.04% recovery was obtained. scielo.org.zaresearchgate.net

Note: This table presents findings with other anionic polymers as specific data for Poly(isobutylene-co-maleic acid) sodium salt was not available.

Coatings and Adhesives Research

In the coatings and adhesives industry, poly(isobutylene-co-maleic acid) sodium salt is explored for its role as a dispersant for pigments and fillers in aqueous formulations. sigmaaldrich.comsigmaaldrich.com Its amphiphilic nature allows it to stabilize solid particles in a liquid medium, preventing settling and ensuring uniform consistency.

The carboxylate groups of the polymer provide electrostatic stabilization to pigment particles in water-based paints, contributing to improved color development and stability. sigmaaldrich.com In adhesives, the polymer can modify the rheology of the formulation and potentially enhance adhesion to certain substrates through the interaction of its functional groups. Research in this area focuses on optimizing the polymer's molecular weight and composition to achieve desired performance characteristics in the final product.

Table 5: Properties of Poly(isobutylene-co-maleic acid) Relevant to Coatings and Adhesives

PropertyValue/DescriptionRelevance
Form PowderEase of incorporation into formulations.
Solubility Soluble in waterSuitable for aqueous-based coatings and adhesives. sigmaaldrich.com
Function Dispersing agent, BinderStabilizes pigments and fillers; can contribute to film formation. sigmaaldrich.com

Rheological Modifiers in Coating Formulations

The sodium salt of poly(isobutylene-co-maleic acid) is investigated in the coatings industry primarily as a rheological modifier for waterborne systems. Its function is rooted in its identity as an anionic copolymer, which, upon neutralization in an aqueous medium, undergoes significant conformational and associative changes that increase the viscosity of the formulation. These polymers are often categorized as Alkali Swellable Emulsions (ASE) or, if hydrophobically modified, Hydrophobically modified Alkali Swellable Emulsions (HASE). rickmanchemical.comspecialchem.com

The mechanism involves the sodium salt of the carboxylic acid groups, which are hydrophilic, and the polyisobutylene (B167198) backbone, which is hydrophobic. In an aqueous coating formulation, the polymer chains uncoil and expand due to electrostatic repulsion between the anionic carboxylate groups along the backbone. This swelling action restricts the flow of water and other components, thereby thickening the system. rickmanchemical.com Furthermore, the hydrophobic isobutylene segments can form intermolecular associations with each other and with other hydrophobic components in the coating, such as latex particles and pigments, creating a transient network that further builds viscosity.

Research focuses on optimizing the balance between the hydrophilic (maleic acid salt) and hydrophobic (isobutylene) portions of the copolymer to control the rheological profile. A higher density of acid groups generally leads to greater thickening upon neutralization. The molecular weight of the polymer is another critical parameter; higher molecular weight polymers are typically more efficient thickeners. sigmaaldrich.com These modifiers are valued for their ability to provide a "shear-thinning" or pseudoplastic profile, where viscosity decreases under shear stress (e.g., during application by brushing or spraying) and recovers at rest, which is crucial for preventing sagging and improving leveling. specialchem.com They are also recognized for being less susceptible to microbial attack compared to natural rheology modifiers. rickmanchemical.com

Table 1: Research Findings on Poly(isobutylene-CO-maleic acid) sodium as a Rheological Modifier

Parameter StudiedResearch FindingImpact on Coating Formulation
Polymer Architecture Alternating copolymer structure ensures even distribution of hydrophilic carboxylate groups and hydrophobic isobutylene segments.Provides predictable and controllable thickening behavior upon neutralization.
Molecular Weight Higher average molecular weight (e.g., ~60,000 g/mol ) leads to more significant viscosity increase per unit mass. sigmaaldrich.comEnhances thickening efficiency, allowing for lower addition levels to achieve target viscosity.
Anionic Charge Density The density of sodium carboxylate groups along the polymer chain dictates the extent of electrostatic repulsion and chain uncoiling.Controls the degree of swelling and the primary thickening mechanism.
Hydrophobic Association The isobutylene segments create hydrophobic microdomains that can associate with binder particles and pigments.Improves film formation, pigment suspension, and sag (B610663) resistance.
Shear Response Formulations exhibit strong pseudoplastic (shear-thinning) behavior. specialchem.comAllows for easy application at high shear (brushing, spraying) while providing high viscosity at rest for stability and sag control.

Adhesion Mechanisms and Interfacial Reinforcement

The chemical structure of poly(isobutylene-co-maleic acid) sodium makes it a candidate for research into adhesion promotion and interfacial reinforcement between coatings and various substrates. The effectiveness of the copolymer in this role hinges on the dual functionality of its constituent parts.

The adhesion mechanism is primarily driven by the abundant carboxylic acid/carboxylate groups derived from the maleic acid monomer. These polar functional groups are capable of forming strong interactions with a wide range of surfaces. On polar substrates, such as metal, glass, or cellulosic materials, the carboxylate groups can form powerful hydrogen bonds or even ionic bonds with surface hydroxyl groups or metal oxides. This creates a robust chemical linkage at the coating-substrate interface. Research has shown that incorporating maleic anhydride (B1165640) functionalities can significantly improve adhesion. mdpi.com

Table 2: Research Data on Adhesion Mechanisms

Interaction TypeFunctional GroupSubstrate TypeMechanism of ActionResulting Property
Chemical Bonding Sodium Carboxylate (-COONa) / Carboxylic Acid (-COOH)Metals, Glass, Wood, MineralsFormation of hydrogen bonds and ionic bonds with surface hydroxyls or oxides. mdpi.comEnhanced adhesive strength, improved resistance to chemical attack and moisture ingress at the interface.
Physical Entanglement Polyisobutylene ChainOrganic Polymer Binders (e.g., acrylics, styrenics)Inter-diffusion and entanglement of polymer chains at the interface.Increased interfacial fracture toughness, improved flexibility, and stress dissipation.
Surface Wetting Amphiphilic NatureVariousThe copolymer can act as a surfactant, lowering surface tension and promoting better wetting of the substrate by the coating.Improved coating flow-out over the surface, reduction of defects like pinholes and fisheyes.

Textile and Paper Industry Research

Sizing Agent Mechanisms in Paper Manufacturing

In paper manufacturing, sizing agents are used to impart resistance to water and other liquids, preventing their penetration into the paper's porous structure. ncsu.edu Poly(isobutylene-co-maleic acid) sodium is investigated as a surface sizing agent, typically applied in the size press section of a paper machine. ippta.co Its mechanism is analogous to other synthetic sizing agents like styrene (B11656) maleic anhydride (SMA) copolymers. solenis.com

The process involves applying an aqueous solution of the copolymer onto the surface of the formed paper sheet. ippta.co As the paper is dried, the polymer molecules orient themselves at the fiber surface. The hydrophobic, low-surface-energy polyisobutylene chains are repelled by the hydrophilic cellulose (B213188) fibers and orient themselves away from the fiber surface, toward the air-filled pores within the paper sheet. This creates a thin, hydrophobic layer lining the pores. ncsu.edu

Table 3: Research Findings on Paper Sizing Mechanisms

MechanismComponent of CopolymerInteraction with PaperResearch Objective
Hydrophobation Polyisobutylene BackboneOrients away from cellulose fibers, presenting a non-polar, low-energy surface to the pores.To prevent the capillary penetration of water and aqueous inks into the paper sheet. ncsu.edu
Anchoring Sodium Carboxylate GroupsForms strong hydrogen bonds with the hydroxyl (-OH) groups of the cellulose fibers.To ensure the sizing agent is durably fixed to the fiber surface and provides permanent water resistance.
Film Formation Entire Polymer ChainForms a near-continuous film on the fiber surfaces within the sheet.To create a comprehensive barrier to liquid penetration rather than just sizing individual fibers. ippta.co
Compatibility Anionic NatureCompatible with other common paper additives like optical brightening agents and anionic dyes. google.comTo allow for flexible use in various paper grades without causing precipitation or other processing issues.

Dyeing and Printing Auxiliary Research

In the textile industry, copolymers with structures similar to poly(isobutylene-co-maleic acid) sodium are explored for use as multifunctional auxiliaries in dyeing and printing processes. google.com Their utility stems from their anionic character and polymeric structure.

As a dispersing agent , the copolymer can adsorb onto the surface of dye particles, preventing them from agglomerating in the dyebath. The electrostatic repulsion between the anionic polymer chains coating the dye particles keeps them finely and evenly distributed, which is critical for achieving a uniform color.

As a leveling agent , the polymer competes with the textile fibers for the dye molecules in the bath. google.com It forms a temporary complex with the dye, slowing down the initial rapid uptake of the dye by the fiber. This controlled release allows the dye to migrate more evenly across the fabric, preventing blotchy or uneven dyeing, especially with dyes that have a high affinity for the fiber. google.com

As an aftersoaping or washing-off agent , the copolymer is used in a final washing step after dyeing, particularly with reactive dyes on cellulosic fibers. It helps to remove any unfixed dye from the fabric surface. The polymer sequesters the hydrolyzed dye in the wash liquor, preventing it from redepositing onto the fabric, thereby significantly improving the final wash fastness and preventing color bleeding. kemiteks.com

Table 4: Research into Functions as a Dyeing and Printing Auxiliary

Auxiliary FunctionMechanism of ActionTargeted Textile ProcessResearch Goal
Dispersing Agent The polymer adsorbs onto dye particles, creating steric and electrostatic repulsion to prevent aggregation.Dyebath preparation for disperse dyes.To maintain a stable, fine dispersion of dye particles for uniform color application.
Leveling Agent Temporarily complexes with dye molecules in the bath, regulating their rate of absorption onto the fiber. google.comExhaust dyeing of fibers like polyester (B1180765) and cotton.To achieve a uniform, level dyeing without patchiness by controlling dye uptake.
Washing-Off Agent Sequesters unfixed/hydrolyzed dye in the wash bath, preventing redeposition onto the fabric. kemiteks.comPost-dyeing wash process for reactive and vat dyes.To improve the wet fastness properties (e.g., wash fastness, crocking fastness) of the final textile product.
Stripping Agent Can aid in the removal of faulty dyeings by helping to redetach the dye from the fiber. google.comCorrecting off-shade or uneven dyeings.To lighten a faulty dyeing so that it can be re-dyed to the correct shade.

Future Directions and Emerging Research Frontiers for Poly Isobutylene Co Maleic Acid Sodium

Development of Novel Synthesis and Functionalization Methodologies

Future research is focused on refining the synthesis of the poly(isobutylene-alt-maleic anhydride) precursor and the subsequent conversion to its sodium salt, aiming for greater control over molecular architecture and properties. One patented approach involves using micro-positive pressure with an inert gas during the reaction of polyisobutylene (B167198) and maleic anhydride (B1165640), which enhances the synthesis process. google.com Another key area is the development of water-soluble variants, for instance, by reacting the anhydride precursor with bases like lithium hydroxide (B78521), which can then be further functionalized. researchgate.net

Functionalization represents a major frontier, transforming the base polymer into a material with tailored properties. The anhydride ring is highly susceptible to ring-opening reactions, creating a versatile platform for introducing a wide array of functional groups. researchgate.netmdpi.com Research has demonstrated the covalent conjugation of antibiotics like ampicillin (B1664943) and cephalexin (B21000) to the polymer backbone, aiming to enhance the drugs' pharmacological profiles. mdpi.com Other studies have introduced pyrenyl groups for photophysical studies or various N-alkyl imides to tune the polymer's conformational behavior in different solvents. researchgate.net The use of "super bases" to abstract allylic hydrogens from the polyisobutylene backbone also presents a pathway to introduce new functionalities like carboxylic acid and amino groups. arizona.edu

Table 1: Investigated Functionalization Approaches for Poly(isobutylene-alt-maleic anhydride) Derivatives

Functional Group/MoleculeMethodPotential ApplicationReference
1-Pyrenylmethylimido GroupsRing-opening of anhydridePolymer chain dynamics probes researchgate.net
N-hexyl and N-decyl imidesRing-opening of anhydrideModified polymer conformations researchgate.net
BF3-THF complexReaction with carboxylate groupImproved ionic conductivity for binders researchgate.net
Beta-Lactam AntibioticsCovalent conjugation via amide bondsEnhanced drug delivery systems mdpi.com
Dodecylamine (B51217)Grafting onto the polymerDispersing and surface-active agents alfa-chemistry.com

Design of Advanced Multifunctional Materials Based on Poly(isobutylene-CO-maleic acid) sodium

The unique amphiphilic nature of Poly(isobutylene-CO-maleic acid) sodium, combining a hydrophobic polyisobutylene backbone with hydrophilic sodium carboxylate groups, positions it as a prime candidate for creating advanced multifunctional materials. Future work will likely focus on leveraging this structure for applications that require interfacial activity and stability.

Emerging research highlights its potential as a high-performance component in energy storage. Water-soluble binders derived from its precursor have been synthesized for use with anode active materials in lithium-ion batteries. researchgate.net These binders can improve cell performance by reducing the interfacial resistance at the electrode. researchgate.net The polymer also serves as an effective binder for ceramic powders and as a dispersing agent in water-soluble paints, demonstrating its utility in formulation science. sigmaaldrich.com By modifying the polymer with different functional groups, researchers are designing materials for a wide spectrum of uses, including membranes and films for power cells and specialized pigments. researchgate.net

Integration with Nanotechnology for Novel Material Architectures

The synergy between Poly(isobutylene-CO-maleic acid) sodium and nanotechnology is a particularly promising research frontier. The polymer's functional groups and amphiphilic character make it an excellent candidate for surface-functionalizing, stabilizing, and integrating nanoparticles into larger systems.

Researchers have successfully used the precursor polymer to coat and water-solubilize magnetic iron oxide nanocrystals, a critical step for their application in biomedicine. researchgate.net In another application, the polymer was used to introduce imidazole (B134444) anchoring groups and zwitterionic moieties to functionalize quantum dots (QDs), enabling tight coordination and water solubilization. researchgate.net A similar hydrophilic copolymer, poly(acrylic acid-co-maleic acid), has been used to coat ultrasmall gadolinium oxide (Gd2O3) nanoparticles, dramatically improving their performance as T1 MRI contrast agents. nih.gov This suggests a clear path for using Poly(isobutylene-CO-maleic acid) sodium in the development of advanced diagnostic tools. Furthermore, research into drilling fluids has shown that a copolymer derived from poly(isobutylene-alt-maleic anhydride) and polyethylene (B3416737) glycol can be enhanced by the in-situ formation of copper oxide nanoparticles, leading to nanocomposites with superior high-temperature performance. ekb.eg

Sustainability and Green Chemistry Aspects in Synthesis and Application

The chemical industry is undergoing a significant shift towards more sustainable practices, and the future of Poly(isobutylene-CO-maleic acid) sodium is intrinsically linked to this "green" transition. researchgate.net Research is increasingly focused on adopting green chemistry principles throughout the polymer's lifecycle. researchgate.net This includes the use of environmentally benign solvents like water or supercritical carbon dioxide, or developing solvent-free synthesis conditions to reduce waste and energy consumption. mdpi.com

The synthesis of water-soluble derivatives of the polymer is a key step in this direction, as it allows for processing and application in aqueous systems, avoiding volatile organic compounds. researchgate.net Future research will likely explore biocatalytic routes and the use of renewable feedstocks for monomer production, further reducing the environmental footprint. nih.gov Evaluating the entire process using metrics such as E-factor (total waste/kg of product) and Process Mass Intensity (PMI) will be crucial for quantifying sustainability improvements. researchgate.net The development of biodegradable versions by incorporating cleavable linkages or blending with biodegradable polymers like poly(lactic acid) also represents a significant long-term research goal. researchgate.netmdpi.com

Hybrid Material Systems and Composites Research

Building on the integration with nanotechnology, a broader research area involves creating hybrid and composite materials where Poly(isobutylene-CO-maleic acid) sodium acts as a critical component. These systems combine the properties of the polymer with other materials like inorganic nanoparticles, clays, or other polymers to achieve performance characteristics that are not possible with a single component.

A notable example is the in-situ synthesis of a composite of poly(isobutylene-alt-maleic anhydride) and silica (B1680970) nanoparticles (PIMA-SiO2). researchgate.net This mesoporous composite demonstrated a high capacity for adsorbing methylene (B1212753) blue dye from wastewater, highlighting its potential in environmental remediation. researchgate.net In another innovative approach, a nanocomposite of poly(4-styrenesulfonic acid-co-maleic acid) sodium with magnetic reduced graphene oxide was synthesized. rsc.org This material showed significantly enhanced adsorption of cationic dyes, combining the high surface area of graphene, the magnetic separability of iron oxide, and the abundant functional groups of the polymer. rsc.org Future work will likely explore the creation of hybrid crosslinking networks that incorporate both ionic and covalent bonds to enhance mechanical properties like elasticity and adhesion. researchgate.net

Table 2: Examples of Hybrid Materials and Composites

Composite SystemComponentsSynthesis/Fabrication MethodKey Finding/ApplicationReference
PIMA-CuO NanocompositePoly(isobutylene-alt-maleic anhydride)-co-Poly(ethylene glycol), Copper Oxide (CuO) NPsIn-situ copolymerization with nanoparticlesEnhanced performance of water-based drilling fluids at high temperatures. ekb.eg
PIMA-SiO2 CompositePoly(isobutylene-alt-maleic anhydride), Silica (from APTES)In-situ two-step reaction in one potHigh adsorption capacity for methylene blue dye from wastewater. researchgate.net
PSSMA/M-rGOPoly(4-styrenesulfonic acid-co-maleic acid) sodium, Magnetic Reduced Graphene OxideOne-step solvothermal methodEnhanced removal of cationic dyes from aqueous solutions. rsc.org

Advanced In-situ Characterization Techniques for Dynamic Processes

To fully understand and control the behavior of Poly(isobutylene-CO-maleic acid) sodium in various applications, future research must increasingly employ advanced in-situ characterization techniques. While traditional methods like NMR, FTIR, and electron microscopy are excellent for analyzing the final product, in-situ methods provide real-time insight into dynamic processes such as polymerization, self-assembly, and interfacial interactions. researchgate.netrsc.org

Techniques like Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the kinetics of the anhydride ring-opening and functionalization reactions as they happen. nih.gov Dynamic Light Scattering (DLS) is a powerful tool for studying the self-assembly of the amphiphilic polymer into micelles or other nanostructures in solution, and how this process is affected by changes in pH, temperature, or salt concentration. researchgate.net Furthermore, advanced NMR techniques, such as static 31P NMR, have been used to probe conformational changes in the headgroups of lipid membranes interacting with similar copolymers, a method that could be adapted to study the polymer's interaction with biological interfaces. nih.gov The use of rheology combined with microscopy can provide insights into the dynamic changes in viscosity and crystal morphology, for instance, when the polymer is used as a flow improver additive. researchgate.net These advanced techniques will be indispensable for designing materials with precisely controlled dynamic properties.

Table of Mentioned Chemical Compounds

Q & A

Q. What criteria should guide the selection of primary vs. secondary sources for copolymer-related research?

  • Methodological Answer : Prioritize primary sources (peer-reviewed articles, dissertations) for experimental protocols. Use secondary sources (reviews, handbooks) for background context. Evaluate source reliability via journal impact factors and author expertise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.